
Aluminum selenide
Beschreibung
Significance of Aluminum Selenide (B1212193) in Advanced Chalcogenide Semiconductor Research
Aluminum selenide is a semiconductor belonging to the III-VI group of materials, which are compounds formed from elements in group 13 and group 16 of the periodic table. researchgate.net It is recognized as the least studied among the group III-VI chalcogenides. researchgate.net The compound typically appears as a yellow-to-brown powder, though in its pure form, it is white. researchgate.netub.edu
One of the key characteristics of this compound is its variable bandgap, which has been reported to be around 2.2 eV to 3.1 eV, depending on its form (bulk or nanocrystal). researchgate.netrsc.org This property makes it a promising candidate for various optoelectronic applications. Research into this compound nanocrystals has shown that they exhibit bright UV-blue luminescence, suggesting potential for use in light-collecting and emitting devices. researchgate.net Specifically, these nanocrystals show several absorption bands in the 330-410 nm spectral region. researchgate.net
Furthermore, the intrinsic vacancy structures within III-VI semiconductors like this compound make them intriguing for functionalization. These vacancies could potentially be ordered to create anisotropic optical properties or be occupied by other elements to tailor the material's characteristics. researchgate.net The close lattice matching of this compound with silicon also opens up possibilities for integrating its unique properties with established silicon-based technologies. researchgate.net
However, a significant challenge in working with this compound is its instability in the presence of moisture and air. researchgate.net It readily hydrolyzes to produce highly toxic hydrogen selenide gas (H2Se), necessitating careful handling and storage. researchgate.netub.edu This reactivity also means that it has been historically used as a precursor for producing hydrogen selenide. researchgate.netrsc.org
Overview of the III-VI Semiconductor Family and Related Research Perspectives
The III-VI semiconductor family, which includes compounds like gallium selenide (GaSe), indium selenide (InSe), and this compound (Al2Se3), represents a significant area of materials research. rsc.orgresearchgate.net These materials are known for their layered structures, with strong covalent bonding within layers and weaker van der Waals forces between them, leading to anisotropic properties. researchgate.net This layered nature is a distinguishing feature of many III-VI compounds.
This family of semiconductors is particularly noted for its potential in a range of applications, including solar cells and other optoelectronic devices. rsc.orgresearchgate.net The direct bandgaps of many I-III-VI2 semiconductors, which are related to the III-VI family, make them efficient absorbers of sunlight. azom.com Research in this area is dynamic, with ongoing efforts to develop new materials and improve existing ones for better performance and lower cost in photovoltaic applications. rsc.org
III-VI semiconductors are also being explored for their use in advanced electronic and optoelectronic devices. researchgate.net The unique properties of these materials, such as their wide range of bandgaps and nonlinear optical coefficients, make them suitable for applications like terahertz (THz) wave generation and detection. researchgate.net For instance, GaSe has been shown to be a highly efficient material for broadband tunable THz sources. researchgate.net
The research landscape for III-VI semiconductors is focused on several key areas. These include the synthesis of thin films and nanocrystals, the characterization of their structural and optoelectronic properties, and the fabrication of devices to test their performance. rsc.org The exploration of the intrinsic properties of these materials continues to reveal new possibilities for their application in next-generation technologies.
Property | Description | Source(s) |
Chemical Formula | Al2Se3 | researchgate.net |
Appearance | Yellow to brown powder | researchgate.net |
Crystal Structure | Monoclinic | rsc.org |
Bandgap | ~2.2 - 3.1 eV | researchgate.netrsc.org |
Key Characteristic | Hydrolytically unstable | researchgate.netresearchgate.net |
Eigenschaften
CAS-Nummer |
1302-82-5 |
---|---|
Molekularformel |
AlSe |
Molekulargewicht |
105.95 g/mol |
IUPAC-Name |
aluminum;selenium |
InChI |
InChI=1S/Al.Se |
InChI-Schlüssel |
AINNHYSCPOKHAO-UHFFFAOYSA-N |
SMILES |
[Al+3].[Al+3].[Se-2].[Se-2].[Se-2] |
Kanonische SMILES |
[Al].[Se] |
Andere CAS-Nummern |
1302-82-5 |
Piktogramme |
Acute Toxic; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Advanced Synthetic Methodologies for Aluminum Selenide Based Materials
Electrochemical Deposition Techniques
Electrochemical deposition is a versatile and cost-effective method for synthesizing thin films of metallic and semiconductor materials. nih.govpurdue.edu This technique involves the reduction of ionic species from an electrolyte solution onto a conductive substrate, forming a solid film. mdpi.com The process offers excellent control over film properties by adjusting parameters like electrolyte composition, temperature, pH, and the applied electrical potential or current. purdue.eduosti.govresearchgate.net
Electrodeposition of Aluminum Selenide (B1212193) (Al₂Se₃) Thin Films
The synthesis of aluminum selenide (Al₂Se₃) thin films has been successfully achieved through electrochemical deposition techniques. wikipedia.orgresearchgate.net In a typical process, an aqueous solution containing sources of aluminum and selenium is used as the electrolyte. wikipedia.orgairitilibrary.comaps.org For instance, aluminum chloride (AlCl₃) or aluminum chloride hexahydrate (AlCl₃·6H₂O) can serve as the aluminum source, while selenium dioxide (SeO₂) provides the selenide ions. wikipedia.orgresearchgate.netairitilibrary.comaps.org
The deposition is carried out in an electrochemical cell, often with a two-electrode or three-electrode setup. aps.orgarxiv.org A conductive substrate, such as fluorine-doped tin oxide (FTO) coated glass or glass with an indium doped tin oxide (ITO) layer, acts as the working electrode (cathode), upon which the Al₂Se₃ film is deposited. airitilibrary.comresearchgate.net Graphite or carbon is commonly used for the counter electrode (anode). wikipedia.orgresearchgate.netairitilibrary.comresearchgate.net The process is conducted at controlled temperatures, for example at 70°C, and for specific durations, such as from 3 to 15 minutes, to achieve desired film characteristics. airitilibrary.comaps.org The resulting Al₂Se₃ thin films have been shown to be promising for optoelectronic device fabrication due to their direct energy band gap and high transmittance. wikipedia.orgaps.org
Electrodeposition of Aluminum Silver Selenide (AlAgSe₂) Thin Films
Ternary chalcopyrite semiconductors like aluminum silver selenide (AlAgSe₂) are of interest for photovoltaic and optoelectronic applications. Electrodeposition has been proven as a viable method for producing AlAgSe₂ thin films. arxiv.org The synthesis involves an electrochemical bath containing precursors for each element: a silver salt such as silver nitrate (B79036) (AgNO₃), an aluminum salt like aluminum chloride hexahydrate (AlCl₃·6H₂O), and selenium powder as the source of selenide ions. arxiv.org
The deposition is performed on a conductive substrate, such as FTO glass. arxiv.org A three-electrode system can be employed, with the FTO substrate as the working electrode, a carbon electrode as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode. arxiv.org After deposition, the films are often subjected to an annealing process, for example at 150°C, to improve crystallinity and remove moisture. arxiv.org Characterization of these films indicates they are typically rich in silver and exhibit high absorbance in the UV region. arxiv.org
Electrochemical Growth of Silver this compound (AgAlSe₂) Thin Films
The electrochemical growth of silver this compound (AgAlSe₂) thin films follows the principles of electrodeposition. The process begins with the preparation of an electrolytic bath containing 0.1 M of silver nitrate (AgNO₃) and 0.1 M of aluminum chloride hexahydrate (AlCl₃·6H₂O) as the cationic precursors. Selenium powder dissolved in distilled water serves as the anionic precursor.
The growth is initiated by applying a constant voltage across the electrodes, which are immersed in the electrolyte. The FTO-coated glass substrate, acting as the cathode, facilitates the co-deposition of silver, aluminum, and selenium ions to form the AgAlSe₂ film. arxiv.org The structural analysis of the grown films reveals a tetragonal crystal structure. Post-deposition annealing is a crucial step that influences the optical and structural properties of the films, affecting parameters like the energy band gap.
Influence of Deposition Parameters: Cathodic Voltage and Precursor Concentration on Film Formation
The properties of electrodeposited films are highly dependent on the deposition parameters. Cathodic voltage and precursor concentration are two of the most critical factors that influence the formation, composition, and quality of the resulting films.
Cathodic Voltage: The applied cathodic potential directly affects the reduction rate of ions and the nucleation and growth mechanism of the film. For Al₂Se₃ thin films, varying the deposition voltage has been shown to alter the energy band gap. researchgate.net In one study, as the potential voltage was increased from 1,000 mV to 1,400 mV, the energy band gap of the Al₂Se₃ film decreased from 3.2 eV to 2.9 eV. researchgate.net This change indicates that the cathodic potential can be used to tune the optoelectronic properties of the material. researchgate.net In a separate study on Al₂Se₃, a constant deposition voltage of 1200 mV was maintained while varying other parameters like temperature. wikipedia.orgresearchgate.net The voltage for deposition can be determined by analyzing current-potential behavior from cyclic voltammetry experiments. nih.gov
Precursor Concentration: The concentration of precursors in the electrolytic bath is a key determinant of the stoichiometry and properties of the deposited films. In the synthesis of AlAgSe₂ thin films, the concentration of the selenide ion source was varied while keeping the concentrations of AgNO₃ and AlCl₃·6H₂O constant. arxiv.org It was observed that increasing the selenide ion concentration from 0.1 M to 0.5 M led to a decrease in the optical absorbance of the films. arxiv.org Furthermore, the bandgap energies of the as-deposited films were affected, increasing from 1.7 eV to 2.9 eV with higher selenium concentration. arxiv.org After annealing, these bandgap values decreased. arxiv.org This demonstrates that precursor concentration is a powerful tool for tailoring the material's characteristics for specific applications, such as photovoltaic devices.
Interactive Data Table: Effect of Deposition Parameters on Film Properties
Material | Parameter Varied | Range | Observed Effect on Film Properties | Reference |
Al₂Se₃ | Cathodic Voltage | 1000 mV - 1400 mV | Energy band gap decreased from 3.2 eV to 2.9 eV. | researchgate.net |
AlAgSe₂ | Selenium Ion Concentration | 0.1 M - 0.5 M | Absorbance decreased; As-deposited bandgap increased (1.7 eV to 2.9 eV). | arxiv.org |
Al₂Se₃ | Deposition Temperature | 30°C - 70°C | Film thickness increased; Energy band gap decreased from 2.65 eV to 2.11 eV. | wikipedia.org |
Al₂Se₃ | Deposition Time | 3 min - 15 min | Energy band gap decreased from 3.3 eV to 2.7 eV. | researchgate.net |
Vapor Phase Deposition Techniques
Vapor phase deposition encompasses a family of techniques where thin films are formed on a substrate from a vapor. These methods are typically performed under vacuum conditions and allow for the growth of high-purity, crystalline films. Molecular Beam Epitaxy (MBE) is a particularly advanced form of vapor phase deposition.
Molecular Beam Epitaxy for Aluminum Sesquiselenide (Al₂Se₃) Heterointerface Formation
Molecular Beam Epitaxy (MBE) is a sophisticated ultra-high vacuum technique used to grow high-quality single-crystal thin films (epilayers) and heterostructures. The process involves the sublimation of solid source materials, which then travel as molecular beams through the vacuum chamber to deposit onto a heated crystalline substrate. wikipedia.org This method provides precise control over film thickness, composition, and doping profiles at the atomic level, making it ideal for creating sharp heterointerfaces between different semiconductor materials. wikipedia.org
While there is extensive research on the MBE growth of various selenide compounds such as Bismuth Selenide (Bi₂Se₃), Indium Selenide (In₂Se₃), and Chromium Selenide (Cr₂Se₃), specific studies on the MBE growth of Aluminum Sesquiselenide (Al₂Se₃) are not widely reported in the literature. researchgate.netaps.org However, the principles and methodologies applied to these related materials can be extrapolated to understand the potential for Al₂Se₃ heterointerface formation.
For instance, the growth of Bi₂Se₃ on substrates like sapphire (Al₂O₃) or InP is well-documented. researchgate.netresearchgate.net The process requires careful control of the substrate temperature and the flux ratio of the constituent elements (e.g., Se/Bi ratio) to achieve optimal crystallinity and stoichiometry. researchgate.net The formation of a heterointerface, such as Al₂Se₃ on a substrate like silicon (Si) or zinc selenide (ZnSe), would similarly depend on lattice matching and the chemical inertness of the substrate surface to ensure van der Waals epitaxy or traditional epitaxial growth. The ability to grow complex aluminum-containing alloys like α-(AlxGa1−x)2O3 with high structural quality using MBE demonstrates that precise compositional control, essential for forming Al₂Se₃-based heterostructures, is achievable. The formation of an Al₂Se₃ heterointerface would involve depositing an ultra-thin, ordered layer of Al₂Se₃ onto a different crystalline material, enabling the fabrication of advanced electronic and optoelectronic devices.
Thermal Evaporation of this compound Bilayer Thin Films
Thermal evaporation is a physical vapor deposition technique used to create thin films of this compound (AlSe) on a substrate. This method involves heating aluminum and selenium in a high-vacuum environment until they evaporate and deposit onto a substrate, forming a bilayer structure. The properties of these films are highly dependent on the deposition parameters and subsequent thermal treatment (annealing).
The as-deposited films are generally smooth and amorphous. mit.edu However, post-deposition annealing at temperatures such as 70°C and 100°C can induce significant changes in the film's structure and properties. mit.edu Scanning Electron Microscopy (SEM) reveals that annealing transforms the film's surface, promoting a polycrystalline nature. mit.edu
The optical properties of these films are of significant interest. UV-VIS spectroscopy measurements are used to characterize the optical absorption and determine the material's band gap using Tauc's relation. mit.edubohrium.com The optical band gap is a crucial parameter for optoelectronic applications and has been shown to vary with annealing temperatures. mit.edu Electrical measurements confirm that the thin films exhibit semiconductor behavior. mit.edubohrium.com
Parameter | Value/Observation | Source |
---|---|---|
Deposition Method | Thermal Evaporation | mit.edu |
Substrate | Glass | mit.edu |
Vacuum Level | 10⁻⁶ mbar | mit.edu |
Total Film Thickness | 250 nm | mit.edu |
Investigated Al:Se Thickness Ratios | 25:75, 50:50, 75:25 | mit.edu |
Annealing Temperatures | 70°C and 100°C | mit.edu |
Effect of Annealing | Transforms smooth, amorphous films into polycrystalline films | mit.edu |
Electrical Property | Semiconductor nature | mit.edubohrium.com |
Co-evaporation Methods for Aluminum-Alloyed Chalcogenides
Co-evaporation is an extension of thermal evaporation where multiple materials are evaporated simultaneously from different sources onto a single substrate. This technique allows for the synthesis of alloyed or doped thin films with precise control over the stoichiometry. For aluminum-alloyed chalcogenides, this method would involve the simultaneous evaporation of aluminum, a chalcogen (like selenium), and one or more other metallic elements.
While specific studies on co-evaporated aluminum-alloyed selenides are not widely detailed, the principles are well-established in the synthesis of other advanced materials. The technique is valued for its ability to produce homogeneous, single-phase thin films of complex compounds. mit.edu For instance, the co-evaporation of elemental indium and a selenium-tellurium mixture has been used to fabricate In₂(Se, Te)₃ chalcogenide thin films. mit.edu
The application of co-evaporation for creating aluminum-doped or alloyed materials is common. Thin films of copper and aluminum have been fabricated through thermal co-evaporation to create composite optical materials. spp-online.org Similarly, aluminum has been successfully used as a dopant in materials like cadmium oxide (CdO) and copper iodide (CuI) using thermal evaporation techniques to modify their optical and electrical properties. uobaghdad.edu.iqrsc.org In Al-doped CdO films, the inclusion of aluminum was found to control the optical band gap. uobaghdad.edu.iq For Al-doped CuI films, aluminum doping increased the electrochemically active area, enhancing performance in supercapacitor applications. rsc.org
In a hypothetical co-evaporation setup for an aluminum-alloyed chalcogenide, such as (AlₓGa₁₋ₓ)₂Se₃, the evaporation rates of aluminum, gallium, and selenium would be independently controlled by separate monitors to achieve the desired elemental ratio in the final film. The substrate temperature during deposition and any post-deposition annealing would be critical parameters for controlling the film's crystallinity and phase. This method offers a versatile route to tune the bandgap and other properties of chalcogenide materials for specific electronic and photovoltaic applications.
Solution-Phase and Molecular Precursor Routes
Colloidal Synthesis of this compound Nanocrystals
Colloidal synthesis offers a powerful bottom-up approach to produce semiconductor nanocrystals with well-defined sizes and shapes. This method involves the chemical reaction of precursors in a solvent, with surfactant molecules controlling the nucleation and growth of the nanocrystals.
A successful colloidal synthesis for this compound (Al₂Se₃) nanocrystals has been developed using trioctylphosphine (B1581425) as a solvent. researchgate.net This method involves the reaction of precursors such as aluminum chloride (AlCl₃·7H₂O) and selenium dioxide (SeO₂) at a relatively low temperature of 353 K (80°C). researchgate.net The resulting nanoparticles exhibit several absorption bands in the 330-410 nm spectral region and are characterized by bright UV-blue luminescence. researchgate.net This luminescent property makes them promising for applications in light-collecting and emitting devices, particularly for tuning spectral characteristics toward higher-energy solar photons. researchgate.net
X-ray diffraction (XRD) analysis of the synthesized nanoparticles confirms the formation of wurtzite Al₂Se₃. researchgate.netresearchgate.net The general approach for synthesizing high-quality colloidal nanocrystals typically involves the decomposition of molecular precursors at high temperatures to create a supersaturation of monomers, leading to a burst of nucleation followed by controlled growth. uobaghdad.edu.iq
Parameter | Details | Source |
---|---|---|
Synthesis Method | Colloidal Synthesis | researchgate.net |
Solvent | Trioctylphosphine | researchgate.net |
Precursors | Aluminum chloride (AlCl₃·7H₂O), Selenium dioxide (SeO₂) | researchgate.net |
Synthesis Temperature | 353 K (80°C) | researchgate.net |
Product | This compound (Al₂Se₃) Nanocrystals | researchgate.net |
Crystal Structure | Wurtzite | researchgate.netresearchgate.net |
Optical Properties | Absorption bands at 330-410 nm; Bright UV-blue luminescence | researchgate.net |
Synthesis of Molecular Aluminum Selenides via Aluminyl Anion Reactivity with Elemental Selenium
Recent advances in main-group chemistry have led to the synthesis and isolation of highly reactive aluminyl anions. These species, which feature aluminum in a formal +1 oxidation state, act as potent nucleophiles, a reversal of the typical electrophilic nature of aluminum compounds. rsc.org This unique reactivity provides a novel pathway to form aluminum-element bonds, including the synthesis of molecular aluminum selenides.
The synthesis of a terminal this compound can be achieved through the reaction of a potassium aluminyl complex, such as [K{Al(NONDipp)}]₂ (where NONDipp is a large, sterically demanding ligand), with elemental selenium. google.comvaccoat.com In this reaction, the nucleophilic aluminyl anion attacks the electrophilic selenium, leading to the formation of a discrete molecular species containing an aluminum-selenium bond. The resulting selenido anion, [Al(NONDipp)(Se)]⁻, has been successfully synthesized and characterized. google.com
The reactivity of these aluminyl anions is versatile, extending beyond simple oxidation. vaccoat.com The resulting Al-Se bond within the molecular anion exhibits multiple-bond character and can participate in further reactions, such as [2+2]-cycloadditions with unsaturated substrates like carbon dioxide. google.com This molecular precursor route represents a significant departure from traditional high-temperature, solid-state methods and allows for the precise synthesis of molecular compounds with defined Al-Se linkages, opening avenues for new materials and catalysts.
Solid-State and Other Preparative Strategies
Mechanochemical Synthesis of Aluminum Chalcogenides
Mechanochemistry is a solvent-free, solid-state synthesis method that uses mechanical force, typically through ball milling, to induce chemical reactions. This technique is recognized as a simple, convenient, and often more environmentally friendly route for preparing various materials, including aluminum chalcogenides. spp-online.orgresearchgate.net
A mechanochemical method has been successfully developed for the preparation of nanosized this compound (Al₂Se₃) and aluminum sulfide (B99878) (Al₂S₃) directly from the elemental powders of aluminum and the respective chalcogen. spp-online.org The synthesis is carried out in a high-energy ball mill. This process avoids the high temperatures and explosion hazards associated with traditional bulk synthesis methods that involve the high vapor pressure of the chalcogens. spp-online.org
The products obtained through this route are nanocrystalline, with crystallite sizes reported to be in the range of 8-12 nm for Al₂Se₃. spp-online.org The resulting materials are characterized using techniques such as X-ray powder diffraction (XRPD) to confirm the product phase and transmission electron microscopy (TEM) to analyze the particle size and morphology. spp-online.org The scalability and solvent-free nature of mechanochemistry make it an attractive strategy for the efficient production of aluminum chalcogenide nanopowders for various applications. researchgate.net
Parameter | Details | Source |
---|---|---|
Synthesis Method | Mechanochemical Synthesis (Ball Milling) | spp-online.org |
Reactants | Elemental Aluminum powder, Elemental Selenium powder | spp-online.org |
Reaction Condition | Ambient temperature, Solid-state | researchgate.net |
Product | Nanosized this compound (Al₂Se₃) | spp-online.org |
Crystallite Size | 8 - 12 nm | spp-online.org |
Characterization Methods | X-ray Powder Diffraction (XRPD), Transmission Electron Microscopy (TEM) | spp-online.org |
High-Temperature Solid-State Reactions for Selenide Compounds
High-temperature solid-state reaction is a conventional and straightforward method for synthesizing binary and complex chalcogenides, including this compound. This technique involves the direct reaction of elemental precursors at elevated temperatures in a controlled environment.
The fundamental process for synthesizing this compound involves heating a stoichiometric mixture of high-purity aluminum and selenium powders. The reaction is typically carried out in a sealed, evacuated quartz ampoule or a tube furnace under an inert atmosphere to prevent the oxidation of the reactants and the loss of volatile selenium. The mixture is heated to a high temperature, often around 1,000 °C, to initiate the reaction between the elements. tandfonline.comwikipedia.org
2Al + 3Se → Al₂Se₃ tandfonline.com
This method is widely applicable for producing various metal sulfides and selenides. nih.govresearchgate.net For instance, transition metal sulfides like FeS₂, CoS₂, and NiS₂ are synthesized using a high-temperature solid-state method due to its simple process and suitability for large-scale production. researchgate.net The key to a successful synthesis is precise control over the reaction temperature and atmosphere to yield a single-phase, crystalline product. researchgate.net Modifications to the process, such as those used in creating core-shell nanostructures, may involve solid-state reactions at temperatures around 900 °C, which can induce transformations into ternary phases. rsc.org
Table 1: Parameters for High-Temperature Solid-State Synthesis This table is interactive. Users can sort columns by clicking on the headers.
Compound | Precursors | Temperature (°C) | Atmosphere | Key Outcome | Reference |
---|---|---|---|---|---|
This compound (Al₂Se₃) | Aluminum, Selenium | ~1000 | Inert/Vacuum | Formation of Al₂Se₃ | tandfonline.comwikipedia.org |
Transition Metal Sulfides | Metal, Sulfur | Controlled | Inert | Single-phase, crystalline products | researchgate.net |
Solvothermal Techniques for Multicomponent Selenide Material Generation
Solvothermal synthesis is a versatile, low-temperature method used to produce a wide array of materials with controlled size, shape, and composition, including complex multicomponent selenides. nih.govsemanticscholar.org The reaction takes place in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, where precursors are heated in a solvent above its boiling point, generating high pressure. nih.govsemanticscholar.org
This technique is particularly effective for generating binary, ternary, and quaternary transition metal selenides. nih.govsemanticscholar.org A typical synthesis involves dissolving a selenium source, such as selenium dioxide (SeO₂), in a high-boiling-point solvent like ethylene (B1197577) glycol. nih.govsemanticscholar.org Subsequently, metal salts (e.g., chlorides) are added to the solution. nih.govsemanticscholar.org The mixture is then sealed in an autoclave and heated to temperatures commonly around 180 °C for extended durations, ranging from 24 to 72 hours. nih.govsemanticscholar.org The resulting product is then separated by centrifugation, washed, and dried. nih.govsemanticscholar.org
Researchers have demonstrated that by adjusting parameters such as the ratio of precursors, reaction temperature, and time, it is possible to control the phase and morphology of the resulting selenide compounds. nih.govresearchgate.net For example, a one-step solvothermal method using oleylamine (B85491) as a solvent has been successful in selectively synthesizing different phases of nickel selenide (cubic NiSe₂, orthorhombic NiSe₂, hexagonal Ni₁₋ₓSe) by varying the Ni/Se ratio and temperature. researchgate.net This approach is valuable for creating multicomponent systems where the inclusion of multiple metal ions can lead to materials with tailored properties. nih.govnih.gov The use of different solvents and structure-directing agents, like organic amines, can further guide the formation of specific crystal architectures, from one-dimensional chains to two-dimensional layers. nih.govresearchgate.net
Table 2: Research Findings in Solvothermal Synthesis of Selenides This table is interactive. Users can sort columns by clicking on the headers.
System | Precursors | Solvent | Temperature (°C) | Time (h) | Key Finding | Reference |
---|---|---|---|---|---|---|
Ni/Co/Fe Selenides | Metal Chlorides, SeO₂ | Ethylene Glycol | 180 | 24-72 | Formation of binary and quaternary systems; reaction time affects crystallinity. | nih.govsemanticscholar.org |
Nickel Selenide | Nickel source, Selenium | Oleylamine | 260 | - | Phase transformation and morphology control by adjusting solvent and reactant ratio. | researchgate.net |
Cs-Hg/Cd-As-Se | Cs₂CO₃, CdI₂, As₂S₃, Se | 1,4-dab/water | 150 | 144 | Synthesis of quaternary chalcogenides with layered structures. | nih.gov |
Ball Milling and Hot Pressing for Aluminum-Doped Selenides
The combination of ball milling and hot pressing represents a powerful powder metallurgy approach for synthesizing and consolidating materials. Ball milling, a mechanochemical synthesis method, is used to produce fine, homogenous powders, while hot pressing serves to densify these powders into bulk components.
Ball Milling (Mechanochemical Synthesis) Ball milling is an effective, solvent-free, and environmentally friendly technique for producing nanosized materials at room temperature. tandfonline.comresearchgate.net For this compound, this method involves milling elemental aluminum and selenium powders in a high-energy ball mill. tandfonline.comresearchgate.net The repeated fracturing and cold-welding of powder particles induced by the colliding balls lead to intimate mixing and chemical reaction, forming nanocrystalline Al₂Se₃. tandfonline.comresearchgate.net Research has shown that milling a 2:3 molar ratio of aluminum and selenium for 4 hours can produce low-crystalline monoclinic Al₂Se₃ with crystallite sizes around 9 nm. tandfonline.com This technique is also widely used to create aluminum-based alloys and composites by dispersing nanoparticles or other elements into an aluminum matrix. dtic.milmdpi.com The process can be controlled by factors such as milling time, ball-to-powder ratio, and the use of process control agents (e.g., stearic acid) to prevent excessive agglomeration. dtic.milmdpi.com
Hot Pressing Following the synthesis of doped or composite powders via ball milling, hot pressing is employed to consolidate them into a dense, solid material. This process involves the simultaneous application of high temperature and pressure. Hot Isostatic Pressing (HIP) is an advanced variant where pressure is applied uniformly in all directions by an inert gas. This technique has been used to diffuse transition metal ions like chromium into chalcogenide crystals such as zinc selenide (ZnSe) and zinc sulfide (ZnS). researchgate.net In a typical process, the host material is coated with the dopant and subjected to high temperatures (e.g., 1050 °C) and pressures (e.g., 30,000 PSI) for several hours. researchgate.net This forces the diffusion of the dopant into the crystal lattice. Similarly, powders produced by ball milling can be compacted using conventional press techniques, such as axial or isostatic pressing, often followed by sintering to achieve high-density final components. mdpi.commdpi.com The combination of creating a homogenous, aluminum-doped selenide powder by ball milling and subsequent densification by hot pressing is a viable route to producing novel bulk selenide materials with tailored properties.
Table 3: Summary of Ball Milling and Hot Pressing Parameters This table is interactive. Users can sort columns by clicking on the headers.
Process | Material System | Key Parameters | Outcome | Reference |
---|---|---|---|---|
Ball Milling | Al + Se | 4h milling time, N₂ atmosphere | Nanocrystalline Al₂Se₃ (~9 nm) | tandfonline.com |
Ball Milling | Al-Fe-Nb Alloys | 1-10h milling, stearic acid | Amorphous/nanocrystalline alloy powders (1-3 µm) | mdpi.com |
Hot Isostatic Pressing | Cr into ZnSe | 1050 °C, 30,000 PSI, 2h | Diffusion of Cr²⁺ into ZnSe lattice | researchgate.net |
Advanced Structural Characterization and Atomic Architecture of Aluminum Selenide Systems
Crystalline Structures and Phase Analysis
The arrangement of atoms in aluminum selenide (B1212193) can manifest in different crystalline forms, each with unique properties. Researchers employ various techniques to investigate these structures at the atomic level.
X-ray Diffraction (XRD) Investigations of Aluminum Selenide Thin Films and Nanoparticles
X-ray diffraction (XRD) is a primary tool for probing the crystalline structure of materials. Studies on this compound thin films and nanoparticles have revealed key structural details. For instance, XRD analysis of Al2Se3 thin films has confirmed their crystalline nature. rsisinternational.orgrsisinternational.org In some cases, these films exhibit a wurtzite-like hexagonal crystal structure. researchgate.netresearchgate.netchemmethod.com The analysis of XRD patterns allows for the determination of various structural parameters, including crystallite size, micro-strain, and dislocation density. rsisinternational.orgrsisinternational.org For example, electrochemically deposited aluminum silver selenide (AlAgSe2) thin films showed an average crystallite size of 22.65 nm, a micro-strain of 2.0 x 10⁻³, and a dislocation density of 5.6 x 10⁻³ nm⁻². rsisinternational.orgrsisinternational.org Similarly, XRD studies on this compound nanoparticles have been used to identify their crystal structure, often confirming a wurtzite phase. researchgate.netresearchgate.net
Identification of Tetragonal and Wurtzite Crystalline Forms in this compound Compounds
This compound is known to crystallize in several forms, with the wurtzite and a defected zinc-blende (related to tetragonal) structures being prominent. The stable bulk form of Al2Se3 is a defected wurtzite structure, which contains one-third of its cation sites as vacancies. washington.eduaip.orgsamaterials.com This defected wurtzite structure is a key characteristic of Al2Se3. aps.org In contrast, related compounds like gallium selenide (Ga2Se3) and indium selenide (In2Se3) tend to form defected zinc-blende structures. washington.edu However, when grown on a Si(111) substrate, the initial AlSe bilayer adopts a structure that reflects an extension of the cubic silicon lattice rather than the bulk wurtzite form. washington.edu Some studies have also reported a monoclinic crystal structure for Al2Se3 with the space group Cc. chemicalbook.comwikipedia.org Additionally, ternary compounds like aluminum silver selenide (AgAlSe2) have been found to possess a tetragonal crystal structure. rsisinternational.org
Determination of Preferential Crystallographic Planes and Orientations
The growth of this compound thin films often exhibits preferential crystallographic orientations. In the case of electrodeposited aluminum silver selenide (AlAgSe2) thin films, a preferential orientation along the (112) plane has been observed. rsisinternational.org For aluminum sulfide (B99878) (Al2S3) thin films, which share structural similarities, a wurtzite-like structure corresponding to the (100), (110), and (111) planes has been reported. researchgate.netchemmethod.com When this compound is grown on a Si(111) substrate, the initial AlSe bilayer forms an unreconstructed 1x1 pattern, indicating a well-ordered growth that follows the substrate's symmetry. washington.eduaip.org This heteroepitaxial growth results in a specific orientation where the Al-Se bond is parallel to the substrate's Si-Si bond. researchgate.net
Interfacial Structures and Heteroepitaxial Growth Phenomena
The interface between this compound and a substrate material, particularly silicon, is critical for the development of electronic and optoelectronic devices. The atomic arrangement at this interface dictates the quality and properties of the grown film.
Characterization of this compound/Silicon Heterointerfaces
Atomic Arrangement of Si(111):AlSe Bilayer Structures
The atomic structure of the Si(111):AlSe bilayer has been precisely determined. It consists of a layer of aluminum atoms positioned directly above the top-layer silicon atoms of the substrate, and a layer of selenium atoms situated over the hollow sites of the silicon lattice. washington.eduacs.orglookchem.com This arrangement forms an unreconstructed bilayer structure that is remarkably similar to the GaSe-terminated Si(111) surface. washington.eduresearchgate.net The Al-Se bond length at this interface is found to be longer than in bulk Al2Se3. washington.edu Interestingly, the local chemical environment at the interface follows a zinc-blende-like stacking, which is contrary to the stable wurtzite structure of bulk Al2Se3. washington.edu This buckled bilayer structure has a measured height difference of approximately 1.13 to 1.16 Å between the aluminum and selenium sublayers. researchgate.netacs.org Subsequent growth on this initial bilayer proceeds in an alternating Al-Se-Al-Se stacking sequence, which is consistent with the defected wurtzite structure of Al2Se3. aps.orgresearchgate.net
Structural Influence of Interface Compounds on Heteroepitaxial Film Formation
The formation of heterointerfaces involving this compound (Al₂Se₃) is critical in the development of novel electronic and spintronic devices. The heteroepitaxial growth of Al₂Se₃ on substrates like silicon (Si) is governed by complex interface interactions that dictate the resulting film's structure and properties.
When this compound is deposited on a Si(111) substrate via molecular beam epitaxy (MBE), a stable, unreconstructed bilayer of AlSe forms at the interface. aps.orgaip.org This interface layer is structurally similar to the GaSe-terminated Si surface, with aluminum atoms positioned directly above the top silicon atoms and selenium atoms occupying the hollow sites. aps.org This specific atomic arrangement electronically passivates the silicon bulk, with all interface states located within the bulk Si bands. aps.org The formation of this stable AlSe bilayer is a critical factor influencing the subsequent growth and crystalline quality of the thicker Al₂Se₃ film. aps.orgaip.org
The temperatures required for the formation of the AlSe bilayer and for the subsequent re-evaporation of selenium from the film are notably higher than those for similar gallium-based compounds. aps.org This indicates a stronger interaction at the Al₂Se₃/Si interface, which can be advantageous for creating thermally stable devices. The unique crystal structures of group III-VI compounds like this compound, which often incorporate intrinsic vacancies, are pivotal in controlling the heteroepitaxy and the potential for incorporating other elements for specific applications. aip.org
Nanoscale Structural Characterization
Morphological Analysis of this compound Thin Films via Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology of this compound thin films. Studies on related selenide-based thin films provide insights into the expected morphological characteristics. For instance, in aluminum-doped cadmium selenide (Al:CdSe) thin films, SEM analysis has shown that the film surface can be smooth, uniform, and compact. researchgate.net The morphology of thin films is highly dependent on the deposition technique and parameters. For example, this compound bi-layer thin films grown by thermal evaporation under high vacuum have been characterized using SEM to understand their surface features. researchgate.net
In general, SEM images can reveal details about grain size, shape, and distribution across the film surface. For instance, in studies of other metal selenide films, SEM has been used to observe features like polycrystalline grains, porosity, and surface roughness. researchgate.netscielo.br The grain size in doped thin films can also be influenced by the dopant concentration, as observed in Al-doped CdSe films where the grain size initially increased and then decreased with higher aluminum content. researchgate.net
Quantification of Crystallite Size, Micro-strain, and Dislocation Density in Nanocrystalline Aluminum Selenides
X-ray diffraction (XRD) line profile analysis is a fundamental technique for quantifying key microstructural parameters in nanocrystalline materials, including crystallite size, micro-strain, and dislocation density. chalcogen.roresearchgate.netd-nb.info The broadening of XRD peaks is influenced by both the finite size of the crystallites and the strain within the crystal lattice. d-nb.info
Methods like the Williamson-Hall (W-H) analysis and the size-strain plot (SSP) method are employed to separate these contributions. d-nb.info The Scherrer equation provides a basic estimation of crystallite size but does not account for strain-induced broadening. researchgate.net For a more detailed analysis, advanced methods fit the Fourier coefficients of the experimental diffraction profiles to theoretical functions describing size and strain effects. elte.huelte.hu
In nanocrystalline materials, lattice strain is often attributed to crystal imperfections such as dislocations. d-nb.infoelte.hu The dislocation density can be estimated from the strain component of the peak broadening. elte.huelte.hu For example, in nanocrystalline HfNi₅, the dislocation density was determined to be on the order of 10¹⁶ m⁻². elte.hu The analysis can also provide information on the character of the dislocations (e.g., screw or edge type). elte.hu
Table 1: Parameters from X-ray Diffraction Profile Analysis
Parameter | Description | Method of Determination |
---|---|---|
Crystallite Size (D) | The size of coherently diffracting crystalline domains. | Scherrer Equation, Williamson-Hall Plot, Size-Strain Plot |
Micro-strain (ε) | A measure of the distribution of lattice constants arising from crystal imperfections. | Williamson-Hall Plot, Size-Strain Plot |
Dislocation Density (ρ) | The length of dislocation lines per unit volume of the crystal. | Calculated from the micro-strain values obtained from XRD peak broadening analysis. elte.huelte.hu |
Advanced Compositional Analysis Techniques
Rutherford Backscattering Spectroscopy (RBS) for Elemental Composition
Rutherford Backscattering Spectrometry (RBS) is a powerful, non-destructive ion beam analysis technique used to determine the elemental composition and depth profile of thin films. hzdr.deeag.com The technique involves bombarding a sample with a beam of high-energy ions, typically helium ions (alpha particles), and measuring the energy of the ions that are scattered backward from the atomic nuclei in the sample. youtube.com
The energy of a backscattered ion is dependent on the mass of the target atom from which it scattered, allowing for the identification of the elements present in the film. youtube.com The number of backscattered ions from a particular element is proportional to its concentration, enabling quantitative compositional analysis. hzdr.de Furthermore, as the incident ions lose energy while traversing the material, the energy of the backscattered ions also provides information about the depth at which the scattering event occurred, yielding a depth profile of the elemental composition. hzdr.de
RBS has been successfully employed to characterize the composition of various thin films, including those containing aluminum and selenide. researchgate.netscience.gov For instance, in the study of silver this compound (AgAlSe₂) thin films, RBS was used to determine the film's composition. researchgate.net The technique is particularly well-suited for analyzing the stoichiometry of compound semiconductor films and verifying the architecture of layered structures. hzdr.de
X-ray Fluorescence (XRF) Spectroscopy for Stoichiometry Determination
X-ray Fluorescence (XRF) spectroscopy is another widely used non-destructive analytical technique for determining the elemental composition of materials, including thin films. lpdlabservices.co.uk In XRF, the sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms. When electrons from higher energy shells fill these vacancies, they emit characteristic X-rays with energies that are unique to each element. By detecting and analyzing these fluorescent X-rays, the elemental makeup of the sample can be identified and their concentrations quantified. lpdlabservices.co.uk
XRF is a valuable tool for verifying the stoichiometry of compound materials like this compound. It can be used to analyze the composition of bulk materials, powders, and thin films. lpdlabservices.co.uk For example, XRF analysis has been used to confirm the correct stoichiometry in Fe₂VAlₓ alloys and to analyze the main components in various aluminum alloys. aip.orgscirp.org The technique offers several advantages, including rapid analysis and the ability to measure a wide range of elements. scirp.orgnih.gov In the context of this compound, XRF can be employed to ensure the correct Al:Se atomic ratio in the synthesized material, which is crucial for its desired semiconductor properties.
Electronic Band Structure and Charge Transport Phenomena in Aluminum Selenide Materials
Band Gap Energy Investigations
The band gap is a fundamental property of a semiconductor, determining its optical and electrical characteristics. For aluminum selenide (B1212193), extensive research has been conducted to determine and tune its band gap for specific applications.
In semiconductor physics, the band gap can be either direct or indirect. Materials with a direct band gap are efficient at emitting light and are thus suitable for optoelectronic devices like light-emitting diodes (LEDs). In these materials, an electron at the minimum energy level of the conduction band can directly combine with a hole at the maximum energy level of the valence band, releasing energy in the form of a photon. researchgate.net Conversely, in materials with an indirect band gap, this transition requires the involvement of a phonon (a lattice vibration) to conserve momentum, making light emission much less probable. researchgate.net
Experimental studies on aluminum selenide (Al₂Se₃) thin films have focused on determining the nature and value of its energy band gap. Research on electrochemically deposited Al₂Se₃ thin films has shown that the material possesses a direct band gap. researchgate.net The value of this direct energy band gap is not fixed but can be influenced by the synthesis conditions. For instance, investigations have revealed that the energy band gap of Al₂Se₃ thin films can be varied by altering parameters during the electrochemical deposition process. researchgate.netuobaghdad.edu.iq
As detailed in the table below, the energy band gap has been observed to decrease with an increase in both the deposition time and the cathodic potential. This tunability is a significant feature for tailoring the optical properties of this compound thin films for specific device requirements. researchgate.net
Table 1: Experimentally Determined Direct Energy Band Gaps of Al₂Se₃ Thin Films Under Varying Deposition Conditions
The ternary chalcopyrite compounds, including silver this compound (AgAlSe₂) and aluminum silver selenide (AlAgSe₂), offer a versatile platform for tuning the electronic band gap. This tunability can be achieved through methods such as annealing and altering the material's composition.
Experimental work on AgAlSe₂ thin films prepared by thermal evaporation has demonstrated that the direct optical energy gap is dependent on the film's thickness. An increase in thickness from 250 ± 20 nm to 750 ± 20 nm resulted in a decrease in the band gap from 2.5 eV to 2.2 eV. researchgate.netresearchgate.netuobaghdad.edu.iqscispace.com This variation is attributed to changes in the structural properties of the film, such as particle size and lattice strain, as the thickness is modified.
Annealing, a heat treatment process, is another effective method for tuning the band gap. For electrodeposited AlAgSe₂ thin films, post-deposition annealing at 150°C was found to decrease the band gap values. For instance, a film with an as-deposited band gap of 2.9 eV showed a reduction to 2.5 eV after annealing. researchgate.net This change is often associated with the removal of defects and an improvement in the crystallinity of the film.
From a theoretical standpoint, the band gap of these ternary compounds is influenced by factors such as the electronegativity of the constituent atoms and the p-d hybridization between the metal d-orbitals and the chalcogen p-orbitals. researchgate.net Compositional variations, such as creating alloys by substituting elements, can systematically alter these factors and thus provide a predictable way to engineer the band gap for specific optoelectronic applications. mdpi.comresearching.cn
Table 2: Band Gap Tuning in AgAlSe₂ and AlAgSe₂ Thin Films
When the size of a semiconductor is reduced to the nanometer scale, typically comparable to or smaller than its exciton (B1674681) Bohr radius, quantum confinement effects become prominent. aip.org This phenomenon leads to the quantization of energy levels, effectively increasing the energy band gap of the material. aip.orgaip.org The smaller the nanocrystal, the larger the band gap, allowing for the precise tuning of the material's optical properties by controlling its size. aip.org
In the case of this compound nanocrystals, the quantum confinement effect provides a powerful tool to engineer their electronic band gap. By synthesizing Al₂Se₃ nanocrystals of varying sizes, it is possible to shift their absorption and emission spectra. This size-dependent tunability opens up possibilities for their use in a range of applications, from bio-imaging to advanced optoelectronic devices where specific wavelengths of light are required. The increase in the band gap with decreasing particle size is a direct consequence of the spatial confinement of charge carriers (electrons and holes), which requires more energy to excite an electron from the valence band to the conduction band. aip.orgarxiv.org
Electronic Passivation and Interface State Analysis
The performance of many semiconductor devices is critically dependent on the quality of the interfaces between different materials. Interface states, or defects, can act as recombination centers for charge carriers, which can be detrimental to device efficiency. Electronic passivation is a technique used to reduce the density of these interface states.
Research has demonstrated the successful electronic passivation of silicon (Si) surfaces using thin bilayers of this compound (AlSe). researchgate.net In these studies, a thin layer of AlSe is grown on a Si(111) substrate using molecular beam epitaxy. This process results in the formation of a stable bilayer structure at the AlSe-Si interface. researchgate.net
The effectiveness of the passivation of silicon by this compound bilayers has been confirmed through the characterization of the interface states. Advanced surface-sensitive techniques, such as angle-resolved photoelectron spectroscopy, have been employed to study the electronic structure of the AlSe-Si interface. researchgate.net
These investigations have revealed that the AlSe bilayer termination electronically passivates the bulk silicon in such a way that all the interface states are located within the energy bands of the bulk silicon. researchgate.net This means that there are no electronically active defect states within the band gap of the silicon at the interface. The absence of such mid-gap states is a strong indicator of a high-quality, well-passivated interface, as these are the states that are most detrimental to the performance of semiconductor devices. researchgate.net
Carrier Transport Mechanisms and Doping Effects
Influence of Doping on Conductivity Type and Electrical Transport Properties
The introduction of dopant atoms into a semiconductor lattice creates localized energy levels within the band gap, which can either donate electrons to the conduction band (n-type doping) or accept electrons from the valence band, creating holes (p-type doping). The choice of dopant and its concentration are therefore critical in tuning the electrical transport properties of the material.
While extensive research on the direct doping of pure this compound (Al₂Se₃) is not widely documented in the available literature, valuable insights can be drawn from studies on analogous selenide compounds. For instance, research on aluminum-doped cadmium selenide (CdSe) thin films provides a clear illustration of doping effects. In these films, aluminum acts as an n-type dopant. jetir.org The electrical conductivity was observed to increase with temperature, confirming the semiconducting nature of the material. jetir.org
Key findings from the study on Al-doped CdSe revealed that:
Conductivity Type: All aluminum-doped samples exhibited n-type conductivity. jetir.org
Carrier Concentration: The concentration of charge carriers was found to increase with the dopant concentration up to a certain level (0.25 mol% aluminum) before decreasing at higher doping levels. jetir.org This suggests an optimal doping concentration for maximizing charge carriers.
Mobility: Carrier mobility also showed an enhancement up to the same optimal aluminum concentration of 0.25 mol%. jetir.org
Activation Energy: The activation energy for electrical conductivity decreased with aluminum doping up to 0.25 mol% and then increased, indicating a change in the energy required to excite charge carriers. jetir.org
These findings in a similar selenide compound suggest that aluminum doping in this compound would likely result in n-type conductivity, with the carrier concentration and mobility being tunable by adjusting the dopant concentration. The behavior of these electrical parameters is intrinsically linked to the number of available charge carriers and their ease of movement through the crystal lattice, which are influenced by factors such as lattice scattering and impurity scattering. fiveable.me
Table 1: Effect of Aluminum Doping on Electrical Properties of Cadmium Selenide Thin Films
Dopant Concentration (mol% Al) | Conductivity Type | Trend in Carrier Concentration | Trend in Mobility | Trend in Activation Energy |
---|---|---|---|---|
0.01 - 0.25 | n-type | Increases | Increases | Decreases |
> 0.25 | n-type | Decreases | Decreases | Increases |
Data derived from studies on aluminum-doped cadmium selenide as an analogue for this compound. jetir.org
Investigation of Resonant States in Conduction Bands Induced by Aluminum Doping (e.g., in Lead Selenide)
A particularly interesting phenomenon that can occur with specific dopants is the formation of "resonant states," which are localized impurity levels that are energetically degenerate with the conduction or valence band of the host semiconductor. Aluminum doping in lead selenide (PbSe) has been shown to create such resonant states within the conduction band. mit.edursc.org
Unlike traditional dopants that introduce shallow levels near the band edges, resonant states can cause a significant distortion in the electronic density of states (DOS) near the Fermi level. mit.edu This modification of the DOS can decouple the typically inverse relationship between the Seebeck coefficient and electrical conductivity, which is highly beneficial for thermoelectric applications. rdd.edu.iq
In the case of Al-doped PbSe:
Calculations have shown a distinct "bump" in the density of states near the conduction band edge, which is attributed to the resonant states created by the aluminum dopant. mit.edu
This increase in the local DOS near the Fermi level is credited with causing a significant enhancement of the Seebeck coefficient. mit.edursc.org
For example, a 2% Al-doped PbSe sample exhibited a significantly higher power factor compared to a conventionally Cl-doped sample, which was presented as direct evidence for the existence of a resonant state. mit.edu
While this effect has been studied in lead selenide, it highlights a key mechanism by which aluminum, as a dopant, can profoundly alter the electronic band structure and transport properties of a selenide material. The creation of resonant levels is a promising strategy for engineering materials with enhanced specific properties, such as an improved thermoelectric figure-of-merit. mit.edu
Impact of Aluminum Alloying on Bulk Trap State Density in Chalcogenide Absorber Layers
In addition to being used as a dopant, aluminum is a crucial alloying element in many advanced semiconductor materials, such as copper indium gallium selenide (CIGS) and copper this compound (CuAlSe₂), which are used in photovoltaic applications. In this context, aluminum content influences the band gap and the density of defect states, or "traps," within the bulk of the material.
Trap states are energy levels within the band gap, often associated with structural defects or impurities, that can capture and immobilize charge carriers (electrons and holes), leading to recombination losses and reduced device efficiency. Therefore, minimizing the bulk trap state density is critical for high-performance solar cells. mdpi.com
Studies on CIGS and related chalcopyrite solar cells have shown that the composition, including the concentration of elements like aluminum and gallium, significantly impacts the formation of these defects. mdpi.comnih.gov
The introduction of different elements can passivate or create defects. For example, alkali elements like sodium and cesium are often used in post-deposition treatments to reduce the density of recombination centers at interfaces and grain boundaries. nih.gov
Alloying with elements like silver (Ag) in CIGS absorbers has been shown to improve the bulk quality, which can be interpreted as a reduction in the density of detrimental trap states, leading to enhanced carrier transport. researchgate.net
While direct quantitative data on the effect of aluminum alloying on bulk trap state density in pure this compound is scarce, the principles observed in complex chalcogenides like CIGS suggest that the incorporation of aluminum will have a significant influence on the defect chemistry and, consequently, the density of trap states. Controlling the aluminum concentration is a key lever for optimizing the electronic quality of the absorber layer in thin-film solar cells.
Theoretical Frameworks for Electronic Structure Calculation
To gain a deeper understanding of the electronic properties of materials like this compound, theoretical and computational methods are indispensable. These approaches allow for the calculation of electronic band structures, density of states, and chemical bonding, providing insights that are often difficult to obtain experimentally.
Density Functional Theory (DFT) for this compound Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jussieu.fr It is based on the principle that the total energy of a system is a functional of the electron density. DFT has been widely used to predict the structural, electronic, and bonding properties of a vast range of materials. researchgate.netarxiv.org
In the context of aluminum-containing chalcogenides, DFT calculations have been successfully employed to understand their fundamental properties. For instance, a study on aluminum sulfide (B99878) (α-Al₂S₃), a close analogue to this compound, utilized the r++SCAN functional within DFT to investigate its structural and electronic properties. semanticscholar.org Key findings from this theoretical work include:
Lattice Parameters: The calculated lattice parameters for α-Al₂S₃ showed excellent agreement with experimental data, demonstrating the accuracy of the computational approach. semanticscholar.org
Electronic Band Gap: The study predicted an insulating gap of 4.1 eV for α-Al₂S₃. semanticscholar.org This provides a reasonable estimate for the expected band gap of α-Al₂Se₃, which is also a wide-bandgap semiconductor.
Chemical Bonding: Analysis of the density of states can reveal the nature of the chemical bonds. For example, in α-Al₂O₃, hybridized s-p-d orbitals of Al-O were observed in the conduction states. semanticscholar.org Similar analyses for this compound would elucidate the hybridization between aluminum and selenium orbitals.
DFT calculations on aluminum metal itself have also provided crucial insights into its bonding electron density, showing a close agreement between theoretical predictions and experimental measurements. semi.ac.cn These theoretical tools are essential for interpreting experimental results and for designing new materials with tailored electronic properties.
Computational Modeling of Band Structure in Copper this compound (CuAlSe₂)
Computational modeling is particularly vital for understanding the electronic properties of ternary chalcopyrite semiconductors like copper this compound (CuAlSe₂), which are of interest for applications in light-emitting diodes and solar cells.
Theoretical studies on the closely related compound copper aluminum sulfide (CuAlS₂) provide a template for understanding CuAlSe₂. First-principles calculations based on DFT have been used to investigate the structural, electronic, and optical properties of CuAlS₂. chalcogen.ro
Band Structure and Density of States: These calculations indicate that CuAlS₂ is a direct band gap semiconductor. The analysis of the partial density of states reveals the orbital contributions to the valence and conduction bands. For CuAlS₂, the upper part of the valence band is primarily composed of hybridized Cu 3d and S 3p orbitals, while the conduction band is mainly formed by Al 3p, Al 3s, and S 3p states. chalcogen.ro A similar orbital composition is expected for CuAlSe₂, with Se 4p states replacing the S 3p states.
Band Gap: Theoretical calculations for CuAlS₂ have predicted a direct band gap of approximately 1.791 eV. chalcogen.ro Given the general trend of decreasing band gaps with heavier anions in the same group, the band gap of CuAlSe₂ is expected to be lower than that of CuAlS₂.
These computational models are crucial for predicting the electronic and optical properties of complex materials like CuAlSe₂ and for guiding experimental efforts to synthesize and characterize them for various technological applications.
Table 2: List of Chemical Compounds Mentioned
Compound Name | Chemical Formula |
---|---|
This compound | Al₂Se₃ |
Lead selenide | PbSe |
Cadmium selenide | CdSe |
Copper this compound | CuAlSe₂ |
Copper indium gallium selenide | Cu(In,Ga)Se₂ |
Aluminum sulfide | α-Al₂S₃ |
Aluminum oxide | α-Al₂O₃ |
Chlorine | Cl |
Silver | Ag |
Sodium | Na |
Advanced Optical Spectroscopic Characterization of Aluminum Selenide
Absorption and Emission Properties
The interaction of aluminum selenide (B1212193) with light, specifically its absorption and emission characteristics, provides fundamental insights into its electronic structure and potential for optoelectronic applications.
Ultraviolet-Visible-Near Infrared Absorption Spectroscopy of Aluminum Selenide Thin Films
UV-Vis-NIR absorption spectroscopy is a important technique for determining the optical properties of Al2Se3 thin films. Studies on electrodeposited this compound thin films reveal a high absorbance in the ultraviolet (UV) region, which decreases progressively through the visible (VIS) and near-infrared (NIR) regions. rsisinternational.orgrsisinternational.orgresearchgate.netresearchgate.net This characteristic high UV absorption makes Al2Se3 a promising material for applications that require blocking or filtering of UV radiation.
The absorption characteristics are indicative of the material's band structure, with the absorption edge providing an estimation of the optical band gap. For Al2Se3 thin films, the band gap has been reported to be direct, with values that can be tuned based on synthesis conditions. For instance, the band gap of electrodeposited Al2Se3 thin films has been observed to vary from 3.2 eV to 2.9 eV with increasing deposition voltage and from 3.3 eV to 2.7 eV with increasing deposition time. icm.edu.plresearchgate.netresearchgate.net Another study reported a tunable energy bandgap ranging from 2.95 to 3.23 eV as the deposition potential was decreased. researchgate.net The direct band gap nature, reported to be around 3.1 eV, suggests its potential use in photoemitters. fuoye.edu.ngresearchgate.net
The thickness of the film also influences its absorbance, with thicker films generally exhibiting higher absorbance due to the presence of more atoms available to absorb photons. nanotechunn.com The absorption spectrum of Al2Se3 thin films shows a decrease in absorbance with an increase in wavelength, exhibiting a blue shift. fuoye.edu.ng This behavior, coupled with relatively low absorbance values in the infrared region, points to its potential use in the fabrication of solar cells. fuoye.edu.ng
Luminescence and Photoluminescence Characteristics of this compound Nanocrystals
Colloidal this compound nanocrystals exhibit notable luminescence properties. researchgate.net When synthesized in a non-coordinating solvent, these nanocrystals show bright UV-blue luminescence. researchgate.net Their absorption spectra feature several bands within the 330-410 nm spectral region. researchgate.netresearchgate.net This luminescence is significant for applications in light-collecting and emitting devices, where tuning spectral characteristics towards higher energy solar photons is desirable. researchgate.net
The study of photoluminescence in semiconductor nanocrystals, such as cadmium selenide (CdSe), reveals that emissions can originate from both excitonic states and trap states. aip.org In upconversion luminescence, the emission from trap states is often enhanced compared to their contribution in standard photoluminescence. aip.org The luminescence decay lifetimes in upconversion processes are also observed to be slightly longer. aip.org These findings in related selenide nanocrystals provide a comparative framework for understanding the luminescence mechanisms in Al2Se3 nanocrystals, where similar trap states could play a role in the emission process. The photoluminescence of nanocrystals can be suppressed by the presence of delocalized charges within the nanocrystal, a phenomenon that can be induced by an external electric field. oxinst.com
Effects of Selenide Ion Concentration and Thermal Annealing on Optical Absorbance
The optical properties of this compound are significantly influenced by both the concentration of selenide ions during synthesis and post-deposition thermal annealing.
In studies involving aluminum silver selenide (AlAgSe2) thin films, an increase in the concentration of selenide ions has been shown to decrease the absorbance of the films. rsisinternational.orgrsisinternational.org For instance, films doped with a lower concentration of selenium (0.1 M) exhibited higher absorbance compared to those with a higher concentration (0.5 M). rsisinternational.org Conversely, thermal annealing has the opposite effect, tending to increase the absorbance of the films. rsisinternational.orgrsisinternational.orgresearchgate.netresearchgate.net Annealed samples of AlAgSe2 showed higher absorbance values across the UV, VIS, and NIR regions compared to their un-annealed counterparts. rsisinternational.org
Thermal annealing also affects the optical band gap. For AlAgSe2 thin films, annealing was found to decrease the band gap energies. rsisinternational.orgrsisinternational.org In one study, the band gap of as-deposited films ranged from 1.7 eV to 2.9 eV, which decreased to a range of 1.5 eV to 2.5 eV after annealing at 150°C. rsisinternational.orgrsisinternational.org Similarly, for silver this compound (AgAlSe2) thin films, the direct band gap energy decreased from a range of 3.7 eV to 4.0 eV in as-deposited films to a range of 3.3 eV to 3.8 eV after thermal annealing. researchgate.net This reduction in the band gap upon annealing is a crucial factor to consider in the fabrication of optoelectronic devices.
Refractive Index and Associated Optical Constants Analysis
The refractive index (n) and other optical constants, such as the extinction coefficient (k) and dielectric constant, are critical parameters for the design of optical and optoelectronic devices. For aluminum silver selenide (AlAgSe2) thin films, high values of the refractive index have been reported, with a minimum value of around 2.0 in the UV, VIS, and NIR regions for both as-deposited and annealed samples. rsisinternational.orgrsisinternational.org
The refractive index is also influenced by the selenide ion concentration and thermal annealing. An increase in the concentration of selenium doping tends to decrease the refractive index of the films. rsisinternational.org In contrast, thermal annealing has been observed to have different effects depending on the specific material composition. For AlAgSe2, annealing can lead to an increase in the refractive index in certain wavelength regions. rsisinternational.org However, for AgAlSe2 thin films, the refractive index values were found to decrease upon annealing. researchgate.net
The extinction coefficient of AgAlSe2 films was observed to increase as a result of thermal annealing, while both annealed and un-annealed samples showed a decrease in the extinction coefficient with increasing wavelength. researchgate.net These variations in optical constants highlight the tunability of the material's optical response through controlled synthesis and processing.
Advanced Spectroscopic Techniques
To gain a deeper understanding of the electronic structure of this compound, more advanced spectroscopic techniques are employed.
Angle-Resolved Photoelectron Spectroscopy for Valence and Core-Level Studies
Angle-Resolved Photoelectron Spectroscopy (ARPES) is a powerful experimental technique used to directly probe the electronic band structure of solids. encyclopedia.pububc.ca By measuring the kinetic energy and angular distribution of photoemitted electrons, ARPES provides information about the energy and momentum of electrons within the material, allowing for the mapping of the E(k) dispersion. ubc.cadbc.wroc.pl This technique is invaluable for investigating the valence bands and core-level states of materials like this compound. encyclopedia.pub
In a typical PES experiment, photons of a known energy excite electrons from occupied energy levels, including the valence bands and core-level states. encyclopedia.pub The kinetic energy of these photoelectrons is measured, providing insight into their binding energies. ubc.ca ARPES extends this by also measuring the emission angle, which is related to the electron's momentum within the solid. ubc.ca
While specific ARPES studies solely on this compound are not extensively detailed in the provided context, the principles of the technique are well-established for studying related materials. For example, ARPES has been used to reveal the band structures and Fermi surfaces of uranium compounds like UAl3. science.gov In the case of aluminum, ARPES has been employed to study the parabolic valence band and its plasmon replicas. nih.gov These studies demonstrate the capability of ARPES to elucidate the intricate details of the electronic structure, including valence band dispersions and correlation effects, which would be equally applicable to a thorough investigation of this compound. dbc.wroc.plnih.gov
Raman Spectroscopy for Vibrational Modes in Aluminum Chalcogenides
Raman spectroscopy is a powerful non-destructive analytical technique used to investigate the vibrational, rotational, and other low-frequency modes in a material. pdx.edunanografi.com It provides a detailed fingerprint of a compound's molecular structure and crystalline phase. nanografi.comspectroscopyonline.com In the context of materials science, Raman spectroscopy is instrumental in characterizing the vibrational modes of crystal lattices, known as phonons. cas.cnpurdue.edu The analysis of these phonon modes can reveal information about crystal symmetry, composition, and the presence of strain or disorder within the material. researchgate.netaps.org
When monochromatic light, typically from a laser, interacts with a material, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically. nanografi.com This inelastic scattering, known as Raman scattering, involves the transfer of energy between the photons and the vibrational modes of the material. The resulting shift in the frequency of the scattered light corresponds to the energy of the phonons, which is then plotted in a Raman spectrum. pdx.edu For a crystalline solid, group theory predicts which vibrational modes are Raman-active based on the crystal's point group symmetry. cas.cn Common Raman-active modes in chalcogenide compounds include the A1g, Eg, and F2g modes. chalcogen.ro
Detailed experimental reports focusing exclusively on the Raman spectrum of pure, bulk this compound (Al₂Se₃) are limited. However, the technique has been employed in the characterization of heterostructures containing Al₂Se₃. For instance, in studies of vertical Al₂Se₃/MoSe₂ heterojunctions synthesized via an ion beam-assisted process, Raman spectroscopy was used to confirm the formation of the MoSe₂ layer after thermal annealing. rsc.org In that specific research, the as-implanted sample did not show observable Raman peaks, while the annealed sample clearly showed the characteristic A1g mode of MoSe₂. rsc.org
To understand the expected vibrational characteristics of this compound, it is useful to examine data from other aluminum chalcogenides, such as aluminum sulfide (B99878) (Al₂S₃). In-situ Raman spectroscopy has been used to study the electrochemical processes in batteries with an Al₂S₃ cathode, demonstrating the technique's capability to track phase changes and reactions during cycling. researchgate.net Although the specific peak positions are dependent on the particular atoms and their bonding environment, the general principles of analysis are transferable.
Furthermore, studies on other metal selenides provide context for the expected spectral range of Al-Se vibrations. Raman peaks for crystalline selenium are typically observed around 237 cm⁻¹, while amorphous selenium shows a broader peak near 250 cm⁻¹. researchgate.netresearchgate.net The vibrational modes in metal selenides, such as the out-of-plane A1g mode, are characteristic of the metal-chalcogen bond and the crystal structure. rsc.org The analysis of these modes provides direct insight into the material's structural integrity and phase. pdx.eduresearchgate.net
While comprehensive Raman data for Al₂Se₃ is not widely available, the principles of Raman spectroscopy and data from related aluminum chalcogenides and other selenide compounds suggest that it is a highly relevant technique for its characterization. Future studies employing Raman spectroscopy would be invaluable for identifying the specific phonon modes of different Al₂Se₃ polymorphs and understanding their vibrational properties.
Interactive Data Table: Vibrational Modes in Related Selenide Compounds
The following table includes Raman peak data for materials related to this compound, providing context for the expected vibrational frequencies.
Compound | Raman Mode | Peak Position (cm⁻¹) | Source |
Molybdenum Diselenide (MoSe₂) | A1g | 242 | rsc.org |
Crystalline Selenium (Se) | A1/E | 237 | researchgate.net |
Amorphous Selenium (Se) | - | 250 | researchgate.net |
Computational and Theoretical Insights into Aluminum Selenide Systems
Quantum Mechanical Approaches for Bonding and Reactivity
Quantum mechanical calculations have become indispensable tools for understanding the fundamental electronic structure and predicting the chemical behavior of novel materials like aluminum selenide (B1212193). These computational approaches provide insights that are often difficult to obtain through experimental methods alone.
Computational Confirmation of Multiple Bonding Characteristics Between Aluminum and Selenium
Historically, achieving multiple bonds involving aluminum has been a significant synthetic challenge. However, recent advancements have led to the synthesis of molecular aluminum chalcogenides, including selenides, stabilized by bulky ligands. Computational analysis has been crucial in confirming the nature of the bonding in these species.
Spectroscopic, crystallographic, and computational studies have collectively verified the existence of multiple bonding between aluminum and selenium in certain ligand-stabilized compounds. wikipedia.org Density Functional Theory (DFT) is a prominent computational method used for this purpose. Analysis of the electronic structure of anionic aluminum selenide complexes, such as [Al(NONDipp)(Se)]⁻ (where NONDipp = [O(SiMe2NDipp)2]2-), has confirmed multiple-bond character in the Al-Se bond. hmdb.cawikipedia.org This is analogous to findings for related aluminum-sulfur bonds, where DFT calculations also supported the presence of a multiple bond. hmdb.cawikipedia.org The characterization of this bonding is essential for understanding the unique reactivity of these compounds.
Theoretical Prediction of Reactivity and Elucidation of Reaction Mechanisms
Theoretical calculations, particularly using DFT, have been instrumental in predicting and explaining the reactivity of this compound complexes. These studies reveal that the multiple bond between aluminum and selenium is a site of significant reactivity.
For instance, the reaction of anionic selenido complexes like K[Al(NONDipp)(Se)] with molecules such as carbon dioxide (CO2) or benzophenone (B1666685) has been investigated. wikipedia.orghmdb.ca Theoretical modeling supports a [2+2]-cycloaddition reaction pathway where the incoming molecule reacts across the Al=Se bond. wikipedia.orghmdb.ca Interestingly, while the reaction with the analogous sulfur compound took days to complete, the selenium-containing complex reacted with CO2 in just fifteen minutes, a difference in reactivity that can be explored through computational modeling of the reaction energy profiles. wikipedia.org DFT methods are employed to investigate the mechanisms of these cycloaddition reactions, providing a detailed, step-by-step understanding of the bond-forming and bond-breaking processes. hmdb.ca
Thermodynamic Modeling of Aluminum-Selenium Systems
Thermodynamic modeling provides critical data for understanding phase stability, reaction energies, and material behavior under various conditions. For the aluminum-selenium system, computational methods are used to derive key thermodynamic parameters.
Calculation of Enthalpies of Formation and Dissociation Energies for this compound Species
The enthalpy of formation is a fundamental thermodynamic property that quantifies the energy change upon the formation of a compound from its constituent elements in their standard states. wikidata.org For this compound (Al2Se3), this value provides insight into its stability. The standard enthalpy of formation for solid Al2Se3 has been reported and is a key parameter in thermodynamic databases. pollinatorhub.eufishersci.ca
Thermodynamic modeling of the entire Al-Se binary system has been performed using the CALPHAD (Calculation of Phase Diagrams) method. epa.govwikipedia.org This approach uses available experimental data along with computational results to create a self-consistent thermodynamic database that can predict phase equilibria and properties. epa.govwikipedia.org Within this framework, intermetallic compounds like Al2Se3 are typically treated as stoichiometric compounds. epa.govwikipedia.org
Compound | Formula | State | Standard Enthalpy of Formation (ΔfH⦵298) |
This compound | Al₂Se₃ | solid | -566.9 kJ/mol |
Data sourced from references pollinatorhub.eufishersci.ca.
The bond dissociation energy (BDE) represents the energy required to homolytically cleave a specific bond. fishersci.fi Calculating BDEs for Al-Se bonds in various species via quantum chemical methods helps in understanding their relative strengths and predicting their chemical behavior in dissociation or decomposition reactions. fishersci.fi
Determination of Temperature-Concentration Dependences of Partial Pressures in Al-Se Systems
Understanding the vapor phase above the Al-Se system is crucial for processes occurring at high temperatures, such as material synthesis or purification. The partial pressure of each component in a gas mixture is the pressure it would exert if it were the only gas present in the volume. nih.gov The relationship between temperature, concentration, and the partial pressures of species in the Al-Se system has been determined computationally.
Specifically, the boundaries of the liquid-vapor coexistence fields in the Al-Al2Se3 and Al2Se3-Se partial systems have been calculated. uni.lu These calculations are based on the partial vapor pressures of the components, which can be determined experimentally using methods like the boiling point method. uni.lu The results are presented as temperature-concentration diagrams that show the phase boundaries at different total pressures, such as atmospheric pressure (101.3 kPa) and under vacuum conditions. uni.lu This information is vital for controlling distillation separation processes involving these materials. uni.lu
Lattice Dynamics and Phonon Transport Considerations
The thermal properties of materials are governed by the vibrations of their crystal lattice, which are quantized as phonons. The study of lattice dynamics and phonon transport is essential for applications where heat management is critical. While specific detailed studies on this compound are not as prevalent as for more common semiconductors, the theoretical framework for these investigations is well-established.
First-principles calculations, based on Density Functional Theory (DFT) and Density Functional Perturbation Theory (DFPT), are the primary tools for investigating lattice dynamics. These methods allow for the calculation of harmonic and anharmonic interatomic force constants. The harmonic force constants are used to determine fundamental phonon properties such as phonon frequencies and dispersion relations, group velocities, and heat capacity.
Analysis of Phonon Drag Contributions in Doped Selenide Materials
In the study of thermoelectric materials, the phonon drag effect, which describes the momentum transfer from non-equilibrium phonons to charge carriers, can significantly influence the Seebeck coefficient. Computational and experimental analyses have revealed these contributions in selenide materials doped with aluminum.
In bulk lead selenide (PbSe) doped with aluminum (Al), phonon drag effects have been observed to contribute to the thermopower at very low temperatures. aip.orgaip.orgosti.gov Specifically, these contributions become apparent at temperatures below 30 K. aip.orgaip.orgosti.gov The observation of phonon drag effects in the Seebeck coefficient of lightly Al-doped PbSe samples at liquid helium temperatures is indicative of high crystalline quality. aip.org This enhancement of thermopower due to phonon drag leads to a substantial increase in the power factor (S²σ) in the same low-temperature region where the material's thermal conductivity peaks. aip.orgaip.org
While the phonon drag effect is a low-temperature phenomenon in these materials, its analysis is crucial for a complete understanding of thermoelectric transport properties. Although the primary focus for enhancing the thermoelectric figure of merit (zT) is often at higher temperatures for waste heat recovery, understanding effects like phonon drag provides a more complete physical picture of electron-phonon interactions. aip.orgosti.gov Theoretical calculations and simulations are essential to distinguish and quantify the various contributions to the Seebeck coefficient, including the diffusion of charge carriers and the phonon drag component. science.gov First-principles computations, for instance, can identify the specific phonons that contribute most significantly to the phonon drag effect, which are often spectrally distinct from those responsible for heat transport. science.gov
Strategies for Reducing Lattice Thermal Conductivity through Defect Engineering and Alloying
A primary strategy for enhancing the thermoelectric figure of merit (zT) is the reduction of lattice thermal conductivity (κlat). This is often achieved by introducing various types of defects and by forming alloys, which act as scattering centers for phonons. The use of aluminum as a dopant or alloying element in selenide systems has been shown to be an effective method for this purpose.
Defect Engineering via Doping:
The introduction of aluminum as a dopant in selenide hosts like lead selenide (PbSe) and tin selenide (SnSe) creates multiple types of defects that effectively scatter phonons.
Point Defects: In SnSe, doping with aluminum introduces point defects due to the substitution of Sn²⁺ (ionic radius 0.93 Å) with Al³⁺ (ionic radius 0.51 Å). aip.org This significant mismatch in ionic radii and charge state causes lattice strain and mass fluctuations, which are effective at scattering short-wavelength phonons. aip.org These point defects, along with the resulting disorder and stacking faults, contribute to a significant reduction in thermal conductivity. aip.org
Dislocations and Grain Boundaries: High-resolution transmission electron microscopy of Al-doped SnSe has confirmed the presence of crystal defects and dislocations induced by the aluminum dopant. aip.org In materials prepared by methods like ball milling and spark plasma sintering, these induced dislocations, along with a high density of grain boundaries, effectively scatter mid-frequency phonons. aip.org
The synergistic effect of these multi-scale defects leads to a substantial decrease in lattice thermal conductivity. For instance, in an Al-doped SnSe sample (Sn₀.₉₂Al₀.₀₈Se), the thermal conductivity was observed to be 0.63 W/mK at 750 K, a significant reduction from the 1.14 W/mK of pristine SnSe at the same temperature. aip.org Similarly, in Al-doped PbSe, the creation of nanosized phonon scattering centers is a key factor in achieving low thermal conductivity. mit.eduresearchgate.net
Interactive Table: Thermal Conductivity of Al-Doped SnSe The following table shows the effect of different aluminum doping concentrations on the thermal conductivity of SnSe at 750 K. aip.org
Sample Composition | Thermal Conductivity (κ) at 750 K (W/mK) |
Pristine SnSe | 1.14 |
Sn₀.₉₈Al₀.₀₂Se | 0.67 |
Sn₀.₉₆Al₀.₀₄Se | 0.72 |
Sn₀.₉₂Al₀.₀₈Se | 0.63 |
Alloying:
Alloying is another established strategy to reduce κlat. Creating a solid solution introduces mass and strain field fluctuations in the crystal lattice, which enhances phonon scattering. The weakening effect on thermal conductivity is more pronounced when alloying elements are in a solid solution compared to a precipitated state. researchgate.netmdpi.com
In ternary selenide crystals like Cd₁₋ₓZnₓSe, mixing parent binary compounds (CdSe and ZnSe) leads to a decrease in thermal parameters. This reduction is primarily caused by the disorder introduced into the crystal lattice due to the different atomic radii of the components. mdpi.com The contribution of this chemical disorder to the total thermal resistivity can be substantial. mdpi.com The formation of alloys like Zinc this compound (ZnAlSe) also involves crystal degradation with the addition of aluminum, which can influence thermal transport properties. researchgate.net
The general principle is that alloying elements that cause a greater disruption to the host lattice—due to differences in atomic mass, size, and bonding—will be more effective at reducing lattice thermal conductivity. researchgate.netmdpi.com These strategies of defect engineering and alloying are crucial for optimizing selenide materials for thermoelectric applications.
Emerging Research Areas and Potential Applications of Aluminum Selenide in Advanced Technologies
Optoelectronic Devices
Aluminum selenide (B1212193) (Al2Se3) is a semiconductor compound that is gaining attention for its potential in various optoelectronic applications. ontosight.ai Its properties make it a candidate for use in devices that interact with light. cymitquimica.commendelchemicals.com
Photovoltaic Cell and Solar Cell Applications
Aluminum selenide is being investigated as a material for photovoltaic devices and solar cells due to its semiconductor properties, including a high absorption coefficient and a suitable bandgap energy. ontosight.aicymitquimica.com The compound's ability to efficiently absorb light is a key characteristic for solar applications. chemicalbook.comsputtertargets.net Research has shown that thin films of this compound can be produced for use in solar cells. chemmethod.com
Ternary chalcopyrite structures, which can be formed by incorporating aluminum into compounds like silver selenide (Ag2Se), are promising absorber materials for photovoltaic cells because of their direct energy gap and high optical absorption. rsisinternational.orgresearchgate.net Specifically, aluminum silver selenide (AlAgSe2) thin films have been synthesized and show properties desirable for photovoltaic applications. rsisinternational.orgresearchgate.netresearchgate.net The bandgap energies of these films can be tuned, for instance by annealing, to ranges suitable for photovoltaic device fabrication. rsisinternational.org
Sputtering targets of this compound are used to create thin films for photovoltaics, highlighting its role in this specialized field. sputtertargets.net While this compound itself is a subject of study, related compounds like tin selenide (SnSe) are also explored for solar cell applications due to their high absorption coefficients. sapub.org
Light Emitting Diodes (LEDs) and Radiation Detection Materials (e.g., Infrared Detectors)
This compound (Al2Se3) is a semiconductor material with potential applications in the fabrication of optoelectronic devices such as light-emitting diodes (LEDs) and photodetectors. ontosight.aiqsstudy.com The compound's semiconductor nature and its bandgap are key properties for these applications. cymitquimica.comqsstudy.com For instance, aluminum silver selenide (AlAgSe2) thin films have been shown to have bandgap energies suitable for LED fabrication. rsisinternational.orgresearchgate.net Colloidal this compound nanocrystals have been synthesized that exhibit bright UV-blue luminescence, a desirable characteristic for light-emitting devices. researchgate.net
In the area of radiation detection, materials based on compound semiconductors, including selenides, are used for infrared detectors. exosens.com Lead selenide (PbSe) is a well-known material for detecting infrared energy. google.comsamaterials.com Research into aluminum-doped cadmium selenide (CdSe) thin films has been conducted to study their optical properties for potential use in infrared applications. mu.edu.iq Furthermore, this compound has been used in the generation of hydrogen selenide, a component in the chemical deposition of lead selenide films for infrared detectors. google.com There is also research into aluminum-containing single crystals, such as aluminum antimonide doped with selenium, for high-energy radiation detectors. google.com While not directly this compound, the use of aluminum plates as shielding in certain radiation detector designs highlights the diverse roles of aluminum in this field. google.com
Quantum Dot Sensitized Solar Cells (QDSSCs) Incorporating Aluminum-Containing Selenides
While direct research on this compound in Quantum Dot Sensitized Solar Cells (QDSSCs) is not extensively documented in the provided results, the foundational materials show potential. Aluminum-containing selenides, such as silver this compound (AgAlSe2), have been synthesized and characterized for photovoltaic applications. researchgate.net The properties of these ternary chalcopyrite thin films, including their tunable band gaps and high optical absorption, are desirable for solar cell absorbers. rsisinternational.orgresearchgate.net The synthesis of luminescent this compound nanocrystals, which are essentially quantum dots, has been reported. researchgate.net These nanocrystals exhibit absorption in the visible region, indicating a blue shift characteristic of quantum dots. researchgate.net This suggests their potential utility in light-harvesting applications like QDSSCs.
Integration with Silicon-Based Optoelectronic Technologies
The integration of III-VI semiconductors, such as this compound (Al2Se3), with silicon has garnered interest due to their promising optoelectronic properties and close lattice matching. samaterials.com Research has been conducted on the heterointerface formation of this compound with silicon, specifically on the Si(111) surface. washington.edu Upon depositing this compound on a clean Si(111) surface, the surface structure changes to a 1x1 pattern, indicating an ordered interface. washington.edu
Studies involving X-ray photoelectron spectroscopy (XPS) and photoelectron diffraction have been used to understand the atomic and electronic structure of the Si(111):AlSe interface. washington.edu These investigations reveal that the deposited film can consist of a uniform aluminum layer beneath an ordered selenium layer. washington.edu This ability to create ordered heterostructures is a crucial step toward integrating this compound's optoelectronic functionalities with mature silicon-based technologies.
Thermoelectric Materials and Energy Conversion
Thermoelectric devices are capable of converting heat directly into electricity and are important for waste heat harvesting. mit.edu The efficiency of thermoelectric materials is determined by the dimensionless figure-of-merit (ZT). mit.eduaip.org
Enhancement of Thermoelectric Figure-of-Merit (ZT) in Aluminum-Doped Selenides (e.g., Lead Selenide)
Significant research has focused on enhancing the thermoelectric figure-of-merit (ZT) by doping selenide compounds with aluminum. Doping lead selenide (PbSe) with aluminum has been shown to produce n-type thermoelectric materials with a high ZT. mit.edursc.orgusc.educapes.gov.brosti.gov
The introduction of aluminum into PbSe can create resonant states in the conduction band, leading to an increased density of states near the Fermi level. mit.eduresearchgate.net This effect results in a substantial enhancement of the Seebeck coefficient, which is a key component of the power factor (S²σ). mit.eduaip.org Researchers have reported Seebeck coefficients for Al-doped PbSe that are 40-100% higher than predicted by simple models. mit.edu
In addition to improving the Seebeck coefficient, the preparation methods used for Al-doped PbSe, such as ball milling and hot pressing, create microstructures and nanostructures that are effective at scattering phonons. mit.eduresearchgate.net This leads to a significant reduction in the lattice thermal conductivity. mit.eduresearchgate.net The combination of a high Seebeck coefficient and low thermal conductivity has resulted in a ZT of approximately 1.3 at 850 K for n-type Al-doped PbSe. mit.edursc.orgusc.eduosti.gov
Studies have also explored the thermoelectric properties of Al-doped PbSe at room temperature, noting an improved ZT value attributed to the contribution of Al impurity states and low densification. aip.org While some studies confirm aluminum as an effective n-type dopant in PbSe researchgate.netaip.org, other research has observed p-type behavior, suggesting the doping effects can be complex. aip.org The thermoelectric properties of bilayer thin films of this compound and indium selenide have also been investigated. niscpr.res.in
Table of Thermoelectric Properties for Aluminum-Doped Lead Selenide
Property | Value | Temperature (K) | Reference |
---|---|---|---|
Peak Figure-of-Merit (ZT) | ~1.3 | 850 | mit.edursc.orgusc.eduosti.gov |
Seebeck Coefficient Enhancement | 40-100% higher than predicted | Room Temperature | mit.edu |
Lattice Thermal Conductivity | 0.6-0.7 W/m·K | 850 | mit.edu |
Room Temperature ZT | ~0.67 | 300 | aip.org |
Power Factor | ~20-26.6 µW/cm·K² | 310 | aip.org |
Conduction Type | n-type | High Temperature | mit.eduresearchgate.netaip.org |
Conduction Type | p-type | Room Temperature | aip.org |
Advanced Strategies for Optimizing Thermoelectric Performance (e.g., Band Engineering, Defect Engineering)
The optimization of thermoelectric performance in materials like this compound hinges on the strategic manipulation of their electronic and thermal transport properties. Key approaches include band engineering and defect engineering, which aim to enhance the figure of merit (ZT), a primary indicator of thermoelectric efficiency. mdpi.com
Band Engineering involves modifying the electronic band structure of a material to improve its Seebeck coefficient and electrical conductivity. researchgate.net Strategies such as tuning the carrier effective mass, promoting band convergence, and introducing resonant energy levels can significantly boost thermoelectric performance. mdpi.com For instance, adjusting the bandgap through doping can help maintain an optimal carrier concentration over a wider temperature range. mdpi.com Increasing the degeneracy of energy bands is another effective method to enhance the density of states effective mass, thereby improving the Seebeck coefficient. mdpi.com
Defect Engineering focuses on introducing various types of defects into the crystal lattice to scatter phonons and reduce lattice thermal conductivity, a critical factor in improving the ZT value. mdpi.comosti.gov Point defects, created by substituting atoms in the crystal lattice, are an effective way to achieve this. mdpi.com For example, in some thermoelectric materials, substituting elements creates atomic-scale point defects that significantly increase the ZT value. mdpi.com Furthermore, a strategy of introducing both shallow and deep defect levels can create a temperature-dependent carrier concentration that aligns with the theoretically predicted optimal levels across a broad temperature range, leading to a substantial enhancement in the average ZT. rsc.org This dual-defect approach allows for the trapping and thermal activation of charge carriers, providing a dynamic optimization of the carrier concentration. rsc.org
These advanced strategies, by synergistically optimizing both the electronic and thermal transport properties, offer a promising pathway to realizing the full thermoelectric potential of advanced materials like this compound. mdpi.com
Nanomaterials and Quantum Dot Technologies
Luminescent this compound Nanocrystals for Advanced Light Harvesting and Emitting Devices
Colloidal this compound (Al₂Se₃) nanocrystals have demonstrated significant potential for applications in advanced light harvesting and emitting devices due to their unique luminescent properties. researchgate.net These nanocrystals exhibit bright UV-blue luminescence, a spectral range that is in high demand for tuning the spectral characteristics of devices to absorb higher-energy solar photons. researchgate.net
The synthesis of these nanocrystals, often conducted in a trioctylphosphine (B1581425) solvent, results in nanoparticles with multiple absorption bands in the 330-410 nm spectral region. researchgate.net This broad absorption, coupled with their strong emission, makes them suitable for use in devices such as light-emitting diodes (LEDs) and solar concentrators. researchgate.netmdpi.com In such applications, the nanocrystals can act as a phosphor layer, converting UV or blue light into other colors, which is essential for producing white light or for shifting the solar spectrum to better match the absorption profile of photovoltaic materials. mdpi.com
The high quantum yield and photostability of semiconductor nanocrystals are critical for their application in light-emitting devices. mdpi.com For instance, core-shell structures, where a core of one semiconductor is coated with a shell of another with a larger bandgap, are often employed to enhance the quantum yield and stability of the nanocrystals. acs.org This approach passivates surface defects that can act as non-radiative recombination centers, thereby increasing the efficiency of light emission. nih.gov
Harnessing Quantum Confinement Effects in this compound Nanostructures
The optical and electronic properties of this compound nanostructures are significantly influenced by quantum confinement effects, which arise when the size of the nanocrystals is comparable to or smaller than the bulk exciton (B1674681) Bohr radius. nih.govnanocotechnologies.com This phenomenon leads to a size-dependent evolution of the energy levels, resulting in a blue shift of the absorption and emission spectra as the nanoparticle size decreases. tue.nl
This quantum confinement allows for the precise tuning of the bandgap energy and, consequently, the color of the emitted light, simply by controlling the size of the nanocrystals. nih.govnanocotechnologies.com This tunability is a key advantage for creating custom optoelectronic devices. In the case of this compound nanocrystals, strong quantum confinement effects contribute to their notable optical properties. researchgate.net
The synthesis of monodisperse nanocrystals, where all particles have nearly the same size and shape, is crucial for realizing the full potential of quantum confinement. acs.org Narrow size distributions lead to sharp, well-defined absorption and emission peaks, which are desirable for applications requiring high color purity, such as in displays and specialized lighting. nanocotechnologies.com The ability to engineer the properties of this compound at the nanoscale through quantum confinement opens up new avenues for the development of next-generation light harvesting and emitting technologies. researchgate.net
Novel Chemical Syntheses and Molecular Analogues
Development of Isoelectronic Aluminum Analogues of Carbonyl and Dioxirane (B86890) Moieties
Recent advancements in synthetic chemistry have led to the successful isolation of neutral this compound compounds that are isoelectronic analogues of carbonyls. nih.gov These compounds, stabilized by a Lewis base ligand, feature an aluminum-selenium double bond (Al=Se). nih.govnih.gov The synthesis typically involves the oxidation of a corresponding aluminum(I) precursor with a selenium source. nih.govdigitellinc.com
A notable characteristic of the Al=Se bond is its ambiphilic nature, stemming from a combination of a sigma bond, electrostatic attraction between the partially positive aluminum and partially negative selenium centers, and the donation of lone pair electrons from selenium to vacant orbitals on the aluminum atom. nih.gov This electronic structure imparts unique reactivity to these this compound species.
Furthermore, the addition of a second equivalent of selenium to the aluminum(I) precursor can lead to the formation of a diselenirane, which is an isoelectronic analogue of the dioxirane moiety. nih.gov These compounds contain a three-membered ring consisting of one aluminum and two selenium atoms (AlSe₂). researchgate.net The development of these novel aluminum-selenium compounds represents a significant expansion of main-group chemistry, providing access to previously inaccessible molecular structures and bonding motifs. nih.govresearchgate.net
Formation of Unprecedented Main Group Heterocycles and Alumachalcogenides
The unique reactivity of isoelectronic aluminum analogues of carbonyls and dioxiranes has been harnessed to synthesize a variety of unprecedented main group heterocycles and alumachalcogenides. nih.gov The ambiphilic nature of the Al=Se bond allows these compounds to undergo facile (cyclo)addition reactions with a range of substrates. nih.govresearchgate.net
For example, these this compound species have been shown to react with molecules such as phenylacetylene (B144264) (PhCCH), benzonitrile (B105546) (PhCN), and adamantyl azide (B81097) (AdN₃) to form novel heterocyclic structures containing aluminum and selenium. nih.gov These reactions often proceed via ring-opening or cycloaddition pathways, providing a versatile route to complex molecular architectures that are challenging to prepare using conventional synthetic methods. researchgate.net
The exploration of this reactivity has not only expanded the library of known main-group heterocycles but has also provided fundamental insights into the bonding and reactivity of heavier main-group elements. researchgate.netresearchgate.net The formation of these alumachalcogenides, which are compounds containing aluminum and a chalcogen (like selenium), highlights the potential of these novel this compound synthons in constructing complex inorganic and organometallic frameworks. nih.gov
Sensing Applications (e.g., Gas Sensing, Infrared Sensors)
Research into the application of this compound (Al₂Se₃) in advanced sensing technologies is an emerging field. While direct experimental studies on Al₂Se₃ for gas and infrared sensing are not extensively documented, its intrinsic properties as a semiconductor suggest its potential in these areas. wikipedia.org The exploration of related selenium-based compounds, particularly those incorporating aluminum, provides insight into the prospective capabilities of Al₂Se₃.
Infrared Sensor Applications
The potential of this compound in infrared (IR) detection is primarily theoretical at this stage, based on predictions from first-principles studies and the known properties of similar semiconductor materials. wikipedia.org Materials that can detect infrared radiation are crucial for a variety of applications, including thermal imaging, environmental monitoring, and free-space optical communications. wikipedia.orgwikipedia.orgcenmed.com The operational principle of an IR photodetector relies on the material's ability to absorb IR photons, which excites electrons and generates a measurable electrical signal. hmdb.ca
First-principles predictions have indicated that Al₂Se₃ possesses good mid-infrared nonlinear optical performances, which is a promising characteristic for applications in advanced photonic and optoelectronic devices, including sensors. wikipedia.org Its general semiconductor nature also makes it a candidate for research into photodetectors. wikipedia.org
To understand the potential role of aluminum in selenide-based IR sensors, studies on the ternary compound Aluminum Silver Selenide (AlAgSe₂) offer valuable insights. Research on AlAgSe₂ thin films has shown that their optical properties, such as the band gap and absorbance, can be tuned, which is a key requirement for sensor development. wikipedia.orgwikipedia.org For instance, the absorbance of AlAgSe₂ films is high in the ultraviolet (UV) region and decreases toward the visible and near-infrared regions. wikipedia.orgnih.gov The band gap of these films, a critical parameter for determining the wavelength of light a semiconductor can absorb, has been shown to be adjustable through process parameters like annealing. americanelements.com
Table 1: Research Findings on the Optical Properties of Aluminum-Containing Selenide Thin Films
Compound | Deposition Method | Key Finding | Application Relevance |
Aluminum Silver Selenide (AlAgSe₂) | Electrodeposition | The optical band gap can be tuned (e.g., from 1.7-2.9 eV to 1.5-2.5 eV after annealing), affecting its absorbance spectrum in the UV, visible, and near-infrared regions. nih.govamericanelements.com | The ability to tune the band gap is crucial for designing sensors that are sensitive to specific infrared wavelength ranges. |
Iron Selenide with Aluminum Nanosheets | Thermal Evaporation | The addition of aluminum nanosheets to iron selenide thin films enhanced optical absorbability in the visible and infrared ranges of light. wikipedia.org | This suggests that aluminum, as a component, can improve the infrared absorption capabilities of a sensing material. |
Gas Sensing Applications
The application of this compound in gas sensing is largely unexplored. However, the broader class of metal selenide nanomaterials is gaining significant interest for gas sensing applications due to their high surface-to-volume ratios and reactive surfaces. wikipedia.org The fundamental mechanism of semiconductor gas sensors involves the interaction of gas molecules with the sensor's surface, leading to a change in the material's electrical resistance or conductivity. wikipedia.orgfishersci.caalfa-chemistry.com When exposed to a target gas, molecules can adsorb onto the semiconductor's surface and engage in charge transfer, altering the charge carrier concentration within the material and thus producing a detectable signal. fishersci.pt
Numerous metal selenides, such as tungsten selenide (WSe₂), copper selenide (CuSe), and tin selenide (SnSe₂), have been investigated as active materials for detecting various gases, including nitrogen dioxide (NO₂) and ammonia (B1221849) (NH₃). wikipedia.orgfishersci.ptfishersci.com These studies demonstrate the potential of the selenide group of materials for creating sensitive and selective gas sensors. ereztech.com
Furthermore, research on related compounds shows that the inclusion of aluminum can enhance sensing properties. For example, aluminum-doped copper selenide nanoparticles have been used to create a sensitive electrochemical sensor. fishersci.ie While this is for biosensing rather than gas sensing, it indicates that aluminum doping can be a viable strategy to improve the electro-catalytic activity of selenide-based materials. The development of gas sensors based on materials like aluminum nitride for detecting gases such as hydrogen selenide also points to the active role aluminum compounds can play in gas detection systems. mpg.de Given these related findings, Al₂Se₃ remains a plausible, albeit currently unproven, candidate for future gas sensing research.
Challenges and Future Research Directions in Aluminum Selenide Material Science
Addressing Hydrolytic Instability and Storage Considerations for Aluminum Selenide (B1212193)
A primary obstacle in the widespread use of aluminum selenide is its hydrolytic instability. The compound readily reacts with moisture, decomposing into aluminum hydroxide (B78521) and highly toxic hydrogen selenide gas. wikipedia.orgsincerechemical.comwikipedia.org This reaction not only degrades the material but also poses significant safety risks.
Reaction with Water: Al₂Se₃ + 6H₂O → 2Al(OH)₃ + 3H₂Se wikipedia.org
This inherent reactivity necessitates stringent storage and handling protocols. This compound must be stored in environments free from moisture and air to maintain its chemical integrity. samaterials.com Future research must focus on developing effective passivation techniques or coatings that can protect the material from atmospheric moisture without compromising its desirable electronic and optical properties. Exploring the encapsulation of this compound within more stable materials could offer a viable solution to this long-standing problem.
Overcoming Manufacturing Difficulties in Large-Scale Thin Film Deposition and Material Homogeneity
The synthesis of high-quality, large-area this compound thin films with uniform composition and thickness remains a significant manufacturing challenge. researchgate.net Techniques like sputtering and chemical vapor deposition (CVD) are employed for thin film deposition. americanelements.comtechnologynetworks.com Sputtering allows for the deposition of ultra-high purity thin films by converting the target material into a gaseous plasma phase through ionic bombardment. americanelements.com Metal-organic chemical vapor deposition (MOCVD) is another promising technique that uses gaseous precursors for precise chemical reactions to deposit thin films on a larger scale. technologynetworks.comunist.ac.kr
However, achieving material homogeneity over large substrates is difficult. Inhomogeneities can lead to variations in electronic and optical properties across the film, which is detrimental to device performance and reliability. Future research should concentrate on optimizing deposition parameters, such as substrate temperature, precursor flow rates, and pressure, to achieve uniform and crystalline thin films. technologynetworks.com The development of novel precursor chemistries for CVD and atomic layer deposition (ALD) could also provide more precise control over film growth at the atomic level, leading to improved homogeneity and scalability.
Further Exploration of Phase Transitions and Melt–Vapor Phase Dynamics in Al-Se Systems
The aluminum-selenium (Al-Se) system exhibits complex phase behavior. researchgate.net Understanding the thermodynamics and kinetics of phase transitions in this system is crucial for controlling the material's properties during synthesis and processing. mit.eduinta-csic.esresearchgate.netnih.gov The study of Al-Se system thermodynamics is not as extensive as that of other chalcogenides. researchgate.net
Further investigation into the melt-vapor phase dynamics is necessary. Research has indicated that the boundaries of liquid and vapor coexistence fields can be calculated based on the partial vapor pressure of the components in the Al-Al2Se3 and Al2Se3-Se partial systems. researchgate.net A deeper understanding of these dynamics could enable the purification of aluminum from selenium impurities through vacuum distillation. researchgate.net Advanced in-situ characterization techniques, such as high-temperature X-ray diffraction and differential scanning calorimetry coupled with mass spectrometry, could provide valuable insights into the phase transitions and vaporization behavior of the Al-Se system under various conditions.
Design and Optimization of Multifunctional this compound Devices
The promising electronic and optoelectronic properties of this compound open up possibilities for a range of multifunctional devices. samaterials.comacs.org However, the design and optimization of these devices are still in their nascent stages. sputtertargets.netresearchgate.netrsisinternational.orgresearchgate.net The intrinsic vacancy structure of this compound makes it an interesting candidate for functionalization. samaterials.com
Future research should focus on designing novel device architectures that can fully exploit the unique characteristics of this compound. This includes the development of heterostructures that combine this compound with other semiconductors, such as silicon, to create high-performance electronic and optoelectronic devices. samaterials.com The lattice constants of both Ga2Se3 and Al2Se3 are close to that of Si, which suggests the potential for integrating these materials with silicon technology. samaterials.com The exploration of ternary compounds, such as aluminum silver selenide (AlAgSe2), could also lead to materials with tunable bandgaps and enhanced functionalities for applications in photovoltaics and other optoelectronic devices. rsisinternational.orgresearchgate.net
Advanced Interfacial Engineering for Enhanced Device Performance and Integration
The performance of any semiconductor device is critically dependent on the quality of its interfaces. For this compound-based devices, interfacial engineering is a key area for future research. This involves controlling the chemical and electronic properties of the interfaces between this compound and other materials, such as metal contacts, dielectric layers, and other semiconductors.
Poor interfaces can lead to a host of problems, including high contact resistance, interface states that trap charge carriers, and poor device stability. Advanced interfacial engineering strategies, such as the use of thin passivation layers, surface treatments, and the selection of appropriate contact metals, are needed to overcome these issues. For instance, creating large Schottky barriers between indium selenide and aluminum electrodes has been shown to induce an avalanche effect in photodetectors, significantly improving their external quantum efficiency. rsc.org Similar strategies could be explored for this compound to enhance the performance of various electronic and optoelectronic devices.
Q & A
Q. What are the critical safety considerations when handling aluminum selenide in laboratory settings?
this compound reacts violently with moisture, releasing highly toxic hydrogen selenide (H₂Se) gas . Key precautions include:
- Conducting experiments in a glovebox under inert atmosphere (e.g., N₂ or Ar).
- Using sealed containers to prevent hydrolysis.
- Monitoring air quality with H₂Se detectors.
- Employing secondary containment for waste disposal to avoid environmental contamination.
Q. How does this compound’s crystal structure influence its electronic properties?
this compound adopts a hexagonal wurtzite or cubic zinc blende structure, depending on synthesis conditions. Its direct bandgap (~3.1 eV) and ionic bonding character (Al³⁺ and Se²⁻) make it a wide-bandgap semiconductor. Structural defects (e.g., vacancies, interstitial atoms) can introduce mid-gap states, altering conductivity and photoresponse .
Q. What experimental techniques are suitable for characterizing this compound’s thermal stability?
- Thermogravimetric Analysis (TGA): Measures decomposition temperatures under controlled atmospheres.
- Differential Scanning Calorimetry (DSC): Identifies phase transitions (e.g., oxidation to Al₂O₃ and SeO₂).
- In Situ XRD: Tracks structural changes during heating .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) guide the design of this compound-based materials?
Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA) functionals (e.g., PBE) can predict electronic band structures, defect formation energies, and surface reactivity . For example:
- Bandgap Engineering: Substituting Se with S or Te modulates bandgap values.
- Doping Studies: Transition metals (e.g., Fe, Co) introduced into the lattice can enhance catalytic or magnetic properties.
Computational Parameter | Value/Approach |
---|---|
Exchange-Correlation Functional | PBE-GGA |
Basis Set | Plane-wave (e.g., VASP) |
Defect Analysis | Formation energy diagrams |
Q. What synthesis strategies mitigate this compound’s oxidation during nanoparticle fabrication?
- Non-Aqueous Routes: Use organometallic precursors (e.g., AlCl₃ + Li₂Se) in anhydrous solvents (e.g., THF).
- Surface Passivation: Coat nanoparticles with organic ligands (e.g., oleylamine) or inorganic shells (e.g., Al₂O₃) to inhibit surface oxidation .
- Low-Temperature CVD: Reduces thermal degradation risks .
Q. How do discrepancies in reported bandgap values for this compound arise, and how can they be resolved?
Variations arise from:
- Synthesis Conditions: High-temperature methods may introduce defects.
- Measurement Techniques: UV-Vis (direct vs. indirect transitions) vs. photoelectron spectroscopy.
- Sample Purity: Trace oxygen or moisture alters stoichiometry. Resolution involves cross-validation using multiple techniques (e.g., ellipsometry + DFT) and reporting synthesis parameters in detail .
Methodological Challenges
Q. What are the limitations of using this compound in optoelectronic devices, and how can they be addressed?
- Challenge: Low carrier mobility due to strong electron-phonon coupling.
- Solution: Heterostructure design (e.g., Al₂Se₃/ZnSe quantum wells) to confine charge carriers and reduce scattering .
- Challenge: Hydrolysis during device fabrication.
- Solution: Encapsulation with atomic-layer-deposited (ALD) oxides .
Q. How can researchers reconcile conflicting data on this compound’s reactivity with transition metals?
Contradictions arise from differing surface terminations (e.g., Se-rich vs. Al-rich surfaces). A systematic approach includes:
- Surface-Sensitive Spectroscopy: XPS or AES to characterize surface composition.
- Controlled Reactivity Tests: Exposing powdered samples to metal vapors (e.g., Cu, Ag) in inert environments .
Applications in Research
Q. What role does this compound play in infrared (IR) optical systems?
this compound’s high refractive index (~2.5 at 10 µm) and transparency in the 3–5 µm IR range make it suitable for:
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